molecular formula C14H10N2O B3048288 4-Phenoxyquinazoline CAS No. 16347-97-0

4-Phenoxyquinazoline

Cat. No.: B3048288
CAS No.: 16347-97-0
M. Wt: 222.24 g/mol
InChI Key: DCFAIAIIVSJFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxyquinazoline is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its central role in the design and synthesis of novel dual EGFR/c-Met protein kinase inhibitors for cancer research . This structural motif is a critical component in a promising class of targeted therapeutics designed to overcome drug resistance in non-small cell lung cancer (NSCLC) . Researchers are leveraging this core structure to develop compounds that simultaneously inhibit epidermal growth factor receptor (EGFR) and mesenchymal–epithelial transition factor (c-Met), a key resistance pathway . Recent studies highlight specific this compound derivatives, such as the potent compound H-22, which demonstrate significant antitumor activity by acting as ATP-competitive kinase inhibitors . These derivatives effectively inhibit mutant forms of EGFR, including the T790M mutation, and c-Met, leading to the induction of apoptosis and suppression of tumor growth in xenograft models . The this compound core is synthetically accessible, with modern methods utilizing aryne chemistry from precursors like quinazolin-4(3H)-one for efficient and high-yielding preparation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFAIAIIVSJFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167601
Record name 4-Phenoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-97-0
Record name 4-Phenoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16347-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002695245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Next-Generation Synthesis of 4-Phenoxyquinazoline Derivatives: A Technical Guide to Mild and Efficient O-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Quinazoline Pharmacophore

In the realm of modern medicinal chemistry, the quinazoline scaffold stands as a privileged pharmacophore, serving as the structural backbone for numerous epidermal growth factor receptor (EGFR) kinase inhibitors[1]. These molecules typically bind to the ATP-binding site within the intracellular domain of the receptor, halting downstream signaling pathways that drive cellular proliferation[1].

Historically, synthesizing 4-phenoxyquinazoline derivatives—a critical subclass of these inhibitors—relied on aggressive chlorination protocols[2]. However, the modern paradigm of drug development demands synthetic orthogonality, high atom economy, and environmentally benign conditions. This whitepaper dissects the transition from harsh conventional methods to mild, highly efficient direct O-arylation strategies, providing actionable, self-validating protocols for bench scientists.

Mechanistic Rationale: Escaping the POCl₃ Paradigm

Traditionally, functionalizing the C4 position of quinazolin-4(3H)-ones required a harsh two-step sequence: conversion to a 4-chloroquinazoline intermediate using phosphorus oxychloride (POCl₃) at reflux (120 °C), followed by a base-promoted nucleophilic aromatic substitution (SₙAr) with a phenol derivative[2]. This approach is marred by the generation of corrosive byproducts, poor functional group tolerance, and the inherent moisture-sensitivity of the 4-chloro intermediate[2].

To circumvent these limitations, two breakthrough methodologies have emerged that prioritize mild conditions and operational simplicity:

Pathway A: Aryne-Mediated O-Arylation Arynes are highly electrophilic, transient intermediates. By utilizing the Kobayashi method, arynes can be generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate via fluoride-induced desilylation[3]. The quinazolin-4(3H)-one acts as an ambient nucleophile. The highly reactive aryne inserts into the tautomeric hydroxyl/amide system, yielding the this compound derivative with high regioselectivity at room temperature[3].

Pathway B: HCCP-Mediated Direct Etherification Hexachlorocyclotriphosphazene (HCCP) serves as a mild activating agent. It reacts with the oxygen of the quinazolin-4(3H)-one lactam tautomer, creating a highly reactive phosphazene leaving group. Subsequent attack by the phenoxide nucleophile yields the desired ether directly, bypassing the need to isolate a chlorinated intermediate[4].

Visualizing the Synthetic Logic

AryneMechanism TMS 2-(Trimethylsilyl)phenyl triflate (Aryne Precursor) Aryne Aryne Intermediate (Highly Electrophilic) TMS->Aryne Desilylation & Elimination CsF Cesium Fluoride (CsF) Fluoride Source CsF->Aryne F- attacks Si Addition Nucleophilic Addition (O-Arylation) Aryne->Addition Quin Quinazolin-4(3H)-one (Nucleophile) Quin->Addition O-attack Product This compound Derivative Addition->Product Proton Transfer

Mechanistic workflow of Aryne-mediated O-arylation of Quinazolin-4(3H)-one.

ExperimentalWorkflow Start Select Quinazolin-4(3H)-one Starting Material Decision Are substrates thermally or acid sensitive? Start->Decision AryneRoute Aryne-Mediated Route (Room Temp, Neutral) Decision->AryneRoute Yes (Highly Sensitive) HCCPRoute HCCP-Mediated Route (80°C, Mild Base) Decision->HCCPRoute Moderate Sensitivity POCl3Route Conventional Route (120°C, POCl3) Decision->POCl3Route No (Robust Substrates) Purification Aqueous Quench & Column Chromatography AryneRoute->Purification HCCPRoute->Purification POCl3Route->Purification

Decision matrix for selecting the optimal this compound synthesis route.

Comparative Efficacy & Yield Metrics

To guide route selection, the following table summarizes the quantitative parameters of the three primary methodologies discussed.

Synthetic ParameterConventional (POCl₃)[2]Aryne-Mediated[3]HCCP-Mediated[4]
Activating Agent POCl₃ (Excess)CsF / TMS-TriflateHCCP
Operating Temperature 120 °C (Reflux)Room Temperature80–100 °C
Reaction Time 12–24 hours4–6 hours6–12 hours
Average Yield Range 60–80%75–92%70–85%
Functional Group Tolerance Low (Harshly Acidic)High (Neutral/Mild)Moderate (Mildly Basic)
Environmental Profile Toxic, CorrosiveEco-benign, High Atom EconomyModerate

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in quality control. The following methodologies incorporate specific causality checkpoints to ensure experimental success and reproducibility.

Protocol A: Aryne-Mediated Synthesis of this compound[3]

This protocol represents the gold standard for mild, room-temperature O-arylation.

  • Step 1: Substrate Preparation. In an oven-dried 25 mL round-bottom flask, dissolve 2-phenylquinazolin-4(3H)-one (0.45 mmol, 1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.54 mmol, 1.2 equiv.) in anhydrous acetonitrile (8 mL).

    • Causality Check: Anhydrous acetonitrile is critical. Trace moisture will protonate the fluoride ion, significantly reducing its nucleophilicity and stalling the desilylation required for aryne generation.

  • Step 2: Activation. Add Cesium Fluoride (1.35 mmol, 3.0 equiv.) to the stirred solution at room temperature.

    • Causality Check: CsF is chosen over soluble fluoride sources (like TBAF) because its heterogeneous nature in acetonitrile provides a controlled, slow release of fluoride. This prevents a rapid spike in aryne concentration, thereby minimizing aryne dimerization (biphenylene formation) and maximizing cross-coupling efficiency.

  • Step 3: Reaction & Monitoring. Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation: The disappearance of the highly polar, UV-active quinazolinone spot and the emergence of a higher

      
       spot confirms reaction progress. The product is less polar due to the loss of the hydrogen-bonding lactam N-H.
      
  • Step 4: Quench and Purification. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure this compound derivative.

Protocol B: HCCP-Mediated Direct Etherification[4]

This protocol is ideal for laboratories lacking access to expensive aryne precursors but still requiring a one-pot, transition-metal-free methodology.

  • Step 1: Phosphazene Activation. Mix quinazolin-4(3H)-one (1.0 equiv.), HCCP (0.33 equiv.), and triethylamine (3.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • Causality Check: HCCP possesses six reactive chlorine sites. While theoretically only 0.17 equivalents are needed, utilizing 0.33 equivalents ensures rapid and complete activation of the lactam oxygen. Triethylamine acts as an acid scavenger, neutralizing the HCl generated to drive the equilibrium forward.

  • Step 2: Nucleophilic Substitution. Add the desired phenol derivative (1.2 equiv.) to the activated mixture and heat to 80 °C for 6-12 hours.

    • Self-Validation: The formation of a dense white precipitate (triethylamine hydrochloride) serves as an immediate visual indicator that the activation and subsequent SₙAr substitution are successfully occurring.

  • Step 3: Workup. Cool to room temperature, filter off the triethylamine hydrochloride salts, concentrate the filtrate, and purify via standard chromatography.

References

  • Benchchem. "5-Chloroquinazoline-2,4,6-triamine|CAS 17511-20-5 - Benchchem". Benchchem.
  • Zilla, M. K., et al. "An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry". RSC Advances (RSC Publishing).
  • NIH / PMC. "Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents". National Institutes of Health.
  • MDPI. "Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones". MDPI.

Sources

Engineering 4-Phenoxyquinazoline Scaffolds: Structure-Activity Relationships and Dual-Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline core is a privileged pharmacophore in oncology, historically dominated by 4-anilinoquinazolines like gefitinib and erlotinib. However, the emergence of the epidermal growth factor receptor (EGFR) T790M gatekeeper mutation has necessitated the evolution of this scaffold. Transitioning from a 4-anilino to a 4-phenoxy linkage fundamentally alters the conformational flexibility and binding vector of the pendant aromatic ring. This in-depth technical guide explores the structure-activity relationship (SAR) of 4-phenoxyquinazoline derivatives, focusing on their capacity to act as dual EGFR/c-Met inhibitors, their synthetic methodologies, and the self-validating protocols required for their preclinical evaluation.

Mechanistic Rationale: The Shift to 4-Phenoxyquinazolines

The efficacy of first-generation EGFR tyrosine kinase inhibitors (TKIs) is frequently compromised by the T790M mutation, where the substitution of threonine with a bulkier methionine residue creates severe steric hindrance in the ATP-binding pocket[1].

While 4-anilinoquinazolines rely on the secondary amine (–NH–) to act as a hydrogen bond donor to the hinge region, the this compound scaffold replaces this with an ether (–O–) linkage[2]. This seemingly minor bioisosteric replacement has profound mechanistic consequences:

  • Altered Trajectory: The oxygen atom possesses two lone pairs and an altered bond angle (~120°), which shifts the trajectory of the pendant phenyl ring deeper into the hydrophobic pocket, bypassing the steric clash induced by the T790M methionine[3].

  • Desolvation Penalty: The removal of the NH hydrogen bond donor alters the desolvation penalty upon binding, often increasing the lipophilic ligand efficiency (LLE) when targeting hydrophobic sub-pockets.

  • Dual Targeting: The unique conformational space accessed by the 4-phenoxy group allows these derivatives to simultaneously occupy the active site of c-Met (hepatocyte growth factor receptor), a kinase whose amplification is a primary bypass mechanism for EGFR-TKI resistance[3].

G EGF EGF / HGF Receptors EGFR & c-Met Receptors EGF->Receptors Activation PI3K PI3K / AKT Pathway Receptors->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptors->MAPK Inhibitor This compound Inhibitor->Receptors ATP-Competitive Dual Inhibition Apoptosis Apoptosis / Cell Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

EGFR/c-Met dual inhibition pathway by 4-phenoxyquinazolines leading to apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The SAR of 4-phenoxyquinazolines can be compartmentalized into three distinct interaction zones within the kinase domain:

The Quinazoline Core (Hinge Binder)

The N1 and N3 nitrogen atoms of the quinazoline ring are critical for anchoring the molecule to the hinge region of the kinase (e.g., Met793 in EGFR). Modifications to the core itself generally result in a drastic loss of potency, confirming its role as the primary pharmacophore[1].

The 4-Phenoxy Moiety (Hydrophobic Pocket)

Substitutions on the phenoxy ring dictate the selectivity profile. Recent studies by Zhang et al. (2024) demonstrated that specific halogenation or the addition of urea/sulfonamide groups on the phenoxy ring significantly enhances binding to the mutated EGFR L858R/T790M and c-Met[3]. For instance, "Derivative 6" exhibits potent dual inhibition, effectively overcoming resistance mechanisms that plague afatinib and gefitinib[4].

The 6,7-Positions (Solvent Channel)

The 6- and 7-positions of the quinazoline ring project outwards toward the solvent-exposed channel. Functionalizing these positions with methoxy groups or morpholino-propoxy chains (as seen in gefitinib) does not interfere with ATP-competitive binding but drastically improves aqueous solubility, cellular permeability, and pharmacokinetic (PK) profiles[2].

Quantitative SAR Summary

The following table synthesizes recent quantitative data comparing various quinazoline modifications and their corresponding kinase inhibitory activities[1],[4]:

Compound ScaffoldC-4 SubstitutionC-6,7 SubstitutionsTarget KinaseIC₅₀ (nM)Primary Biological Effect
Gefitinib (Ref) 3-Cl-4-F-anilino6-OMe, 7-morpholinoEGFR WT~0.4G1 phase arrest
Derivative 6 4-phenoxy6,7-dimethoxyEGFR WT64.8Dual inhibition
Derivative 6 4-phenoxy6,7-dimethoxyEGFR L858R/T790M305.4Overcomes TKI resistance
Derivative 6 4-phenoxy6,7-dimethoxyc-Met137.4G2/M phase arrest
Derivative 7 Urea-phenoxy6,7-dimethoxyEGFR WT0.8S phase arrest
Derivative 12 Sulfonamide6,7-dimethoxyEGFR T790M72.8Apoptosis induction

Advanced Synthetic Methodologies

Synthesizing 4-phenoxyquinazolines traditionally required harsh chlorination of quinazolin-4(3H)-ones using POCl₃ or SOCl₂, followed by nucleophilic aromatic substitution (SₙAr)[5]. Modern methodologies have evolved to utilize milder, in-situ activation strategies to preserve sensitive functional groups.

Workflow Start Quinazolin-4(3H)-one (Starting Material) Act In Situ Activation (HCCP or Aryne) Start->Act Inter Reactive Intermediate (Phosphonium / Aryne) Act->Inter Nuc Nucleophilic Attack (Phenol Derivatives) Inter->Nuc Product This compound (Final Product) Nuc->Product

Modern synthetic workflow for 4-phenoxyquinazolines bypassing harsh chlorination.

Protocol 1: Aryne-Mediated Synthesis

This protocol utilizes aryne chemistry for a mild, environmentally benign synthesis, adapting the Kobayashi method[6],[7].

  • Causality: Generating aryne in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate avoids the need for highly reactive, moisture-sensitive chlorinated quinazoline intermediates, improving overall yield and safety.

  • Step 1: To a stirred solution of the substituted quinazolin-4(3H)-one (1.0 equiv.) in anhydrous acetonitrile, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.).

  • Step 2: Add cesium fluoride (CsF) (3.0 equiv.) at room temperature. The fluoride ion attacks the silyl group, triggering the elimination of the triflate to generate the highly reactive aryne intermediate.

  • Step 3: Stir the mixture at room temperature for 4 hours. The oxygen of the quinazolinone attacks the aryne, forming the 4-phenoxy linkage.

  • Step 4: Concentrate in vacuo, quench with water, and extract with ethyl acetate (3x). Purify via silica gel chromatography.

Protocol 2: HCCP-Mediated Direct Etherification

An alternative approach uses hexachlorocyclotriphosphazene (HCCP) as an activating agent[5].

  • Causality: HCCP acts as an inexpensive, in-situ activating reagent that converts the quinazolin-4(3H)-one into a highly reactive phosphonium intermediate, which is highly susceptible to nucleophilic attack by phenols.

  • Step 1: Dissolve quinazolin-4(3H)-one (1.0 equiv.) and the desired phenol (1.2 equiv.) in a suitable solvent (e.g., THF).

  • Step 2: Add diisopropylethylamine (DIPEA) (3.0 equiv.) and HCCP (0.33 equiv.).

  • Step 3: Heat the reaction mixture to reflux until complete consumption of the starting material (monitored by TLC).

  • Step 4: Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Experimental Validation: Self-Validating Kinase Assay

To ensure that the observed IC₅₀ values are a true reflection of target engagement and not an artifact of compound aggregation or assay interference, the following self-validating in vitro kinase protocol must be employed.

Protocol 3: Orthogonal ADP-Glo Kinase Assay with Cellular Validation
  • Causality: The ADP-Glo assay measures the generation of ADP, providing a universal, non-radioactive readout for kinase activity. Coupling this with a downstream Western blot ensures that biochemical inhibition translates to cellular target engagement.

  • Step 1 (Biochemical): Incubate recombinant EGFR (WT or L858R/T790M) or c-Met with varying concentrations of the this compound derivative (10 pM to 10 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2 (Internal Controls): Run parallel wells with Afatinib (positive control for irreversible inhibition) and 1% DMSO (vehicle negative control).

  • Step 3 (Reaction): Initiate the reaction by adding ATP (at the specific Kₘ for each kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • Step 4 (Detection): Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Calculate IC₅₀ using a 4-parameter logistic curve fit.

  • Step 5 (Cellular Validation): Treat H1975 cells (harboring EGFR L858R/T790M) with the calculated IC₅₀ concentration of the compound for 2 hours. Lyse cells and perform Western blotting for p-EGFR (Tyr1068), p-c-Met (Tyr1234/1235), and downstream p-ERK1/2. Validation: A true dual inhibitor will show a dose-dependent decrease in both p-EGFR and p-c-Met without altering total protein levels[4].

Conclusion

The structural evolution from 4-anilino to 4-phenoxyquinazolines represents a critical paradigm shift in the design of kinase inhibitors. By altering the binding vector within the ATP pocket, 4-phenoxy derivatives not only circumvent the steric clashes introduced by gatekeeper mutations like T790M but also open the door to polypharmacology, specifically dual EGFR/c-Met inhibition. Coupled with modern, mild synthetic methodologies like aryne- and HCCP-mediated couplings, this scaffold provides a robust platform for the next generation of targeted oncology therapeutics.

References

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry RSC Advances URL:[Link]

  • Small molecule inhibitors of receptor tyrosine kinases Portico / Current Opinion in Oncology URL:[Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity ResearchGate URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) PMC / NIH URL:[Link]

  • Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones MDPI URL:[Link]

  • Epidermal Growth Factor Receptor | Encyclopedia MDPI Encyclopedia MDPI URL: [Link]

Sources

Navigating the Chemical Space of 4-Phenoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the chemical space of 4-phenoxyquinazoline scaffolds, synthesizing field-proven synthetic methodologies with structure-activity relationship (SAR) insights.

Executive Summary: The Privileged Scaffold

The quinazoline heterocycle is a cornerstone of modern medicinal chemistry, most notably recognized in the 4-anilinoquinazoline class of EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] However, the This compound isostere offers a distinct physicochemical profile. By replacing the nitrogen linker with oxygen, researchers alter hydrogen bond donor/acceptor metrics, rotational freedom, and metabolic stability.[1]

This guide dissects the this compound scaffold, detailing the "Aryne Insertion" vs. "Classical SNAr" synthetic routes, mapping the SAR vectors for kinase selectivity, and providing validated protocols for laboratory execution.[1]

The Synthetic Architecture

Constructing the this compound core requires selecting a route that balances yield, substrate tolerance, and atom economy.[1] We contrast the two dominant methodologies: the Classical Nucleophilic Aromatic Substitution (


) and the Modern Aryne Insertion.[1]
Route A: The Classical (The Workhorse)

This pathway relies on the activation of the C4 position.[1] Quinazolin-4(3H)-one is treated with a chlorinating agent (


 or 

) to generate 4-chloroquinazoline.[1] This intermediate is highly electrophilic at C4, allowing for displacement by a phenol in the presence of a mild base (

or

).[1]
  • Pros: Scalable, established precursors, high yields for electron-deficient phenols.[1]

  • Cons: Requires harsh chlorination conditions; sensitive functional groups may not survive

    
    .[1]
    
Route B: Aryne Insertion (The Modern Approach)

A milder, transition-metal-free approach involves generating an aryne intermediate in situ from 2-(trimethylsilyl)phenyl triflate using Cesium Fluoride (


).[1] The aryne undergoes an insertion reaction with the quinazolinone amide bond.
  • Pros: Mild conditions (room temp), avoids chlorination, high tolerance for sensitive substrates.[1]

  • Cons: Reagents (silyl triflates) are more expensive; atom economy is lower due to the leaving groups.[1]

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting and executing the synthesis.

Synthesis_Workflow Start Target: this compound Check_Substrate Analyze Phenol Substrate Start->Check_Substrate Route_SNAr Route A: Classical SNAr (Best for Scale-up) Check_Substrate->Route_SNAr Stable, Electron-Poor Phenols Route_Aryne Route B: Aryne Insertion (Best for Sensitive Groups) Check_Substrate->Route_Aryne Acid-Sensitive/Complex Phenols Step_Chlorination 1. Chlorination (POCl3/SOCl2) 2. Isolation of 4-Cl-Quinazoline Route_SNAr->Step_Chlorination Step_Aryne_Gen Aryne Generation in situ (Silyl Triflate + CsF) Route_Aryne->Step_Aryne_Gen Step_Displacement Nucleophilic Displacement (Phenol + K2CO3, DMF, 80°C) Step_Chlorination->Step_Displacement Final_Product Purified Scaffold Step_Displacement->Final_Product Step_Insertion Insertion into Quinazolinone (Acetonitrile, RT) Step_Aryne_Gen->Step_Insertion Step_Insertion->Final_Product

Figure 1: Synthetic decision tree comparing the Classical SNAr route (red) and the Aryne Insertion route (green).[1]

Decoding the SAR: Chemical Space Vectors

To optimize the this compound scaffold, one must treat the molecule as three distinct vectors. The efficacy of these compounds, particularly in EGFR inhibition, relies on precise modifications at these positions.[1]

Vector 1: The Quinazoline Core (The Hinge Binder)

The N1 and N3 nitrogens are critical for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Optimization: The core is rarely modified, but C6 and C7 positions are the "Solvent Front."[1]

  • C6/C7 Substitutions: Electron-donating groups (methoxy, ethoxy) mimic the adenosine ring of ATP.[1] Bulky groups (morpholine, piperazine) here improve water solubility and pharmacokinetic properties.[1]

Vector 2: The 4-Phenoxy Linker (The Pivot)

Replacing the -NH- of Gefitinib with -O- changes the bond angle and flexibility.

  • Effect: The ether oxygen is a weaker hydrogen bond acceptor than the amine, potentially altering water-mediated interactions (e.g., with Thr766).[1] However, it increases lipophilicity, aiding membrane permeability.[1]

Vector 3: The Phenoxy "Head" (Hydrophobic Pocket)

This moiety sits deep within the hydrophobic pocket of the enzyme.[1]

  • Meta/Para Substitution: Halogens (F, Cl, Br) at the meta or para positions of the phenoxy ring significantly enhance potency by interacting with hydrophobic residues.[1]

  • Ortho Substitution: Often disfavored due to steric clash with the quinazoline C5 hydrogen, forcing the ring out of planarity.[1]

Visualization: SAR Logic Map

SAR_Logic Core Quinazoline Core (Hinge Binder) C6_C7 C6/C7 Positions (Solvent Front) Core->C6_C7 Linker 4-Oxygen Linker (The Pivot) Core->Linker Solubility Morpholine/PEG Increases Solubility C6_C7->Solubility Binding Methoxy/Ethoxy Increases Affinity C6_C7->Binding Phenoxy Phenoxy Ring (Hydrophobic Pocket) Linker->Phenoxy Potency Meta/Para Halogens (F, Cl, Br) Max Potency Phenoxy->Potency Steric Ortho Substitution Steric Clash (Avoid) Phenoxy->Steric

Figure 2: Structure-Activity Relationship (SAR) map detailing the three primary optimization vectors.[1]

Experimental Protocols

The following protocols are designed for reproducibility. They assume standard safety compliance (fume hood, PPE).[1]

Protocol 1: Synthesis of 4-(3-chloro-4-fluorophenoxy)-6,7-dimethoxyquinazoline

Objective: Synthesize a Gefitinib analog using the


 route.

Reagents:

  • 6,7-Dimethoxyquinazolin-4(3H)-one (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (Excess)[1]
    
  • 3-Chloro-4-fluorophenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Chlorination:

    • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (5.0 mmol) in

      
       (10 mL).
      
    • Add a catalytic drop of DMF. Reflux for 3 hours until the solution becomes clear.

    • Evaporate excess

      
       under reduced pressure.[1] Azeotrope with toluene (2x) to remove traces.[1]
      
    • Checkpoint: The residue (4-chloro intermediate) is moisture sensitive. Proceed immediately.

  • Nucleophilic Displacement:

    • Dissolve the residue in anhydrous DMF (15 mL).

    • Add 3-chloro-4-fluorophenol (5.5 mmol) and

      
       (10.0 mmol).
      
    • Heat the mixture to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

    • Filter the solid, wash with water (3x) and cold diethyl ether (1x).[1]

    • Recrystallize from Ethanol/DMF to yield the pure ether.[1]

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine the


 of the synthesized scaffold.[1][2]

Methodology:

  • Preparation: Prepare 10mM stock solutions of the compound in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.

  • Reaction Mix: In a 384-well plate, combine:

    • EGFR recombinant kinase (0.2 ng/µL).[1]

    • Poly(Glu,Tyr) 4:1 peptide substrate.[1]

    • Test compound (various concentrations).[1][2][3][4][5][6][7]

    • ATP (at

      
       concentration, typically 10 µM).[1]
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Use an ADP-Glo™ (Promega) or similar chemiluminescent assay.[1] Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.

  • Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .[1]
    

Quantitative Data Summary

The following table summarizes the typical biological impact of specific substitutions on the this compound core, based on aggregated literature data for EGFR inhibition.

Substitution (Phenoxy Ring)Electronic EffectSteric EffectApprox.[1] Potency Shift (vs Unsubstituted)
Unsubstituted NeutralNeutralBaseline (1x)
3-Chloro (Meta) Electron WithdrawingModerateIncrease (5-10x)
3-Bromo (Meta) Electron WithdrawingHighIncrease (8-12x)
4-Fluoro (Para) Electron WithdrawingLowIncrease (2-4x)
2-Methyl (Ortho) Electron DonatingHigh (Clash)Decrease (0.1x)
3-Ethynyl (Meta) Neutral/SpacerLinearIncrease (Variable - good for hybrids)

Future Trajectories

The this compound scaffold is evolving beyond simple inhibition.

  • PROTACs: The C6/C7 positions are ideal attachment points for linkers to E3 ligase ligands (e.g., Thalidomide), enabling the degradation of the target protein rather than just inhibition.[1]

  • Covalent Inhibitors: Incorporating acrylamide Michael acceptors at C6 allows for irreversible binding to Cys797 of EGFR, overcoming resistance.[1]

References

  • Zilla, M. K., et al. (2020).[1] An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Link

  • Bhatia, P., et al. (2020).[1][8] Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies. European Journal of Medicinal Chemistry. Link

  • Malhotra, A., et al. (2019).[1][9] Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. Journal of Heterocyclic Chemistry. Link[1][9]

  • Wang, J., et al. (2022).[1] Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives. Agronomy. Link[1]

  • R.C. Patel Institute. (2025).[1] Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry. Link

Sources

Technical Deep Dive: Target Deconvolution and Validation Strategies for 4-Phenoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenoxyquinazoline scaffold represents a distinct evolution in the privileged quinazoline pharmacophore, historically dominated by 4-anilino derivatives like gefitinib and erlotinib. While the 4-anilino moiety is a proven ATP-competitive inhibitor of EGFR, the 4-phenoxy variant has emerged as a critical scaffold for designing dual-target inhibitors (specifically EGFR/c-Met) and overcoming resistance mechanisms driven by bypass signaling or specific mutations (e.g., T790M).

This guide provides a comprehensive technical framework for identifying and validating biological targets for this compound derivatives. It moves beyond basic screening, detailing the integration of in silico docking, biochemical profiling, and advanced chemical biology techniques like Activity-Based Protein Profiling (ABPP) to deconvolute complex target landscapes.

Part 1: The Chemical Scaffold & Pharmacophore

The this compound core functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of target kinases in their active conformation (DFG-in).

Structural Determinants of Binding[1]
  • N1 Position: Acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the "hinge region" residue (e.g., Met793 in EGFR).[1][2]

  • N3 Position: Often interacts with a water molecule to bridge to a threonine gatekeeper residue (e.g., Thr854).[1][2]

  • C4-Ether Linkage: The phenoxy bridge distinguishes this scaffold from the 4-anilino class.[3] It alters the vector of the attached aromatic ring, allowing it to access the hydrophobic pocket II or the allosteric regions differently than the nitrogen-linked analogs. This structural twist is pivotal for dual-specificity against c-Met, which has a deeper hydrophobic pocket.[3]

Part 2: Primary Target Class – Receptor Tyrosine Kinases (Oncology)[5]

The Dual EGFR/c-Met Inhibition Strategy

Resistance to third-generation EGFR inhibitors often arises via c-Met amplification , a bypass mechanism that reactivates downstream signaling (PI3K/AKT, RAS/MAPK) despite EGFR blockade. This compound derivatives have been validated as potent dual inhibitors, capable of shutting down this escape route.[4]

Mechanism of Action[5][6][7][8]
  • EGFR Blockade: The quinazoline core occupies the ATP pocket, preventing autophosphorylation of tyrosine residues (Y1068, Y1173).

  • c-Met Blockade: The specific substitution pattern on the phenoxy ring (often electron-withdrawing groups or bulky lipophilic moieties) facilitates binding to the c-Met ATP pocket, which is structurally distinct from EGFR.

Validated Targets & Potency Data

Recent studies (Zhang et al., 2024) have characterized specific this compound derivatives (e.g., Compound 6) with the following profile:

Target KinaseIC50 (nM)Clinical Relevance
EGFR (WT) ~64.8Primary driver in NSCLC.[3]
EGFR (L858R/T790M) ~305.4Common resistance mutation.[3]
c-Met ~137.4Bypass resistance mechanism.[3]
VEGFR-2 < 100Anti-angiogenic off-target potential.[3]
Visualization: Dual Signaling Blockade

The following diagram illustrates the convergence of EGFR and c-Met pathways and the intervention point of this compound derivatives.[6]

EGFR_cMET_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMET c-Met (Receptor) cMET->PI3K Bypass Signal cMET->RAS Inhibitor This compound (Dual Inhibitor) Inhibitor->EGFR Blocks ATP Binding Inhibitor->cMET Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Dual inhibition mechanism.[3] The molecule blocks both EGFR and c-Met, preventing the activation of PI3K/AKT and RAS/MAPK cascades, effectively shutting down the "bypass" resistance route.

Part 3: Advanced Target Identification – The ABPP Workflow

While kinase profiling is standard, identifying non-kinase targets (e.g., in antibacterial applications targeting FabF) or unexpected off-targets requires Activity-Based Protein Profiling (ABPP) . This method is superior for validating target engagement in a native proteomic environment.[3]

The ABPP Strategy

To identify targets for a this compound, a "probe" analog must be synthesized containing:

  • Warhead: The this compound core (binding element).[3]

  • Trap: A reactive group (e.g., acrylamide) if covalent binding is suspected, or a photo-affinity group (e.g., diazirine) for reversible binders.

  • Handle: A terminal alkyne or azide for Click Chemistry.

Workflow Visualization

ABPP_Workflow Probe Probe Synthesis (this compound + Alkyne) Incubation Live Cell/Lysate Incubation Probe->Incubation Bind Target Click CuAAC Click Reaction (Add Biotin-Azide) Incubation->Click Lyse & React Enrichment Streptavidin Enrichment Click->Enrichment Pull-down Digestion Trypsin Digestion Enrichment->Digestion On-bead Analysis LC-MS/MS Analysis Digestion->Analysis Peptides ID Target Identification (e.g., FabF, EGFR) Analysis->ID Data Search

Figure 2: ABPP Workflow for de novo target identification. This protocol allows for the unbiased discovery of biological targets by physically isolating proteins that bind to the scaffold.

Part 4: Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical)

Purpose: To quantify the inhibitory potency (IC50) against a panel of purified kinases. Method: FRET-based Assay (e.g., LanthaScreen).

  • Preparation: Prepare 10-point dilution series of the this compound derivative in DMSO (start at 10 µM).

  • Reaction Mix: In a 384-well plate, combine:

    • Kinase (EGFR or c-Met) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test Compound (or DMSO control).[3]

    • ATP (at Km concentration) and Substrate (Fluorescein-PolyGT).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated substrate).[3]

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader.

  • Analysis: Plot Emission Ratio (520/495) vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to calculate IC50.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate target engagement inside living cells (Biophysical validation). Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

  • Treatment: Treat cells (e.g., A549) with the this compound compound (10 x IC50) or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (soluble fraction).[3] Analyze via Western Blot using antibodies specific for EGFR or c-Met.[3]

  • Result: A shift in the aggregation curve (higher soluble protein at higher temps compared to DMSO) confirms target engagement.[3]

References

  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives as Dual EGFR/c-Met Inhibitors for Non-Small Cell Lung Cancer.[1][2] Molecules.[5][3][9][4][7][8][10][11][12][13][14][15]

  • Liu, Q., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[3]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.[3]

  • Jafari, E., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research.[3]

Sources

Methodological & Application

Application Note: Evaluation of 4-Phenoxyquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The quinazoline pharmacophore represents a "privileged structure" in kinase drug discovery. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are well-established, 4-phenoxyquinazoline derivatives have emerged as potent alternatives, particularly for dual-targeting strategies (e.g., EGFR/c-Met) and overcoming specific resistance mutations.

This application note provides a rigorous framework for evaluating this compound derivatives. Unlike standard screening, this scaffold requires specific attention to hydrophobic solubility management and ATP-competitive kinetics . The protocols below detail a self-validating workflow: moving from cell-free HTRF® (Homogeneous Time-Resolved Fluorescence) assays to cellular target engagement (Western Blot).

Mechanistic Basis: ATP-Competitive Inhibition

4-Phenoxyquinazolines function as Type I kinase inhibitors. They bind to the adenine-binding pocket of the EGFR kinase domain in its active conformation (DFG-in). By physically occupying this site, they prevent the binding of Adenosine Triphosphate (ATP), thereby blocking the transfer of the


-phosphate to the tyrosine residues on the activation loop and downstream substrates.
Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the precise point of intervention by this compound.

EGFR_Pathway Ligand EGF Ligand EGFR_Inactive EGFR Monomer (Inactive) Ligand->EGFR_Inactive Binding EGFR_Active EGFR Dimer (Autophosphorylation) EGFR_Inactive->EGFR_Active Dimerization Grb2 Grb2/SOS EGFR_Active->Grb2 pTyr Recruitment Inhibitor This compound (ATP Competitor) Inhibitor->EGFR_Active Blocks ATP Binding Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription

Figure 1: Signal Transduction Cascade. The this compound scaffold competitively inhibits the ATP-binding step at the EGFR dimer stage, arresting downstream Ras/Raf/MEK/ERK signaling.

Pre-Assay Critical Considerations

Solubility & "DMSO Shock"

This compound derivatives are often highly lipophilic. Poor solubility leads to compound precipitation upon addition to aqueous buffers, resulting in "false negatives" or erratic


 curves.
  • Stock Prep: Dissolve neat compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do not dilute directly from 10 mM DMSO into the assay buffer.

    • Correct Method: Perform serial dilutions in 100% DMSO first (e.g., 10 mM

      
       10 
      
      
      
      M).
    • Final Step: Transfer a small volume (e.g., 50 nL - 100 nL) into the aqueous reaction mix to keep final DMSO < 1% (v/v).

ATP Concentration ( )

To accurately rank potency, the assay must be sensitive to competitive inhibitors.

  • Rule: Run the kinase assay at an ATP concentration equal to or slightly below the enzyme's apparent

    
     (
    
    
    
    ).
  • EGFR WT

    
    :  Typically 1.5 – 5.0 
    
    
    
    M (depending on buffer/substrate).
  • Note: Using saturating ATP (e.g., 1 mM) will shift the

    
     to higher values, masking the potency of your inhibitor (Cheng-Prusoff shift).
    

Protocol 1: Biochemical Kinase Assay (HTRF)

Method: Homogeneous Time-Resolved Fluorescence (HTRF).[1] Rationale: HTRF is robust against fluorescence interference common with small molecule libraries and requires no wash steps.

Reagents
  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Biotin-Poly(Glu,Tyr) 4:1 (mimics endogenous substrate).

  • ATP: Ultra-pure (prepare fresh).

  • Detection: Streptavidin-XL665 (Acceptor) + Anti-Phosphotyrosine-Europium Cryptate (Donor).

  • Buffer: 50 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT, 0.1 mM 
    
    
    
    , 0.01% BSA.
Experimental Workflow

The following diagram details the plate setup and reaction sequence to ensure data integrity.

HTRF_Workflow cluster_0 1. Compound Prep cluster_1 2. Reaction Assembly (384-well) cluster_2 3. Detection Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (100% DMSO) Stock->Dilution Plate Assay Plate Dilution->Plate Transfer 4µL Stop Detection Mix (EDTA + Ab-Eu + SA-XL665) Plate->Stop After 60 min Enzyme EGFR Enzyme + Buffer Enzyme->Plate Add 2µL Substrate ATP + Biotin-Peptide Substrate->Plate Add 4µL (Start Reaction) Read Read HTRF (665nm/620nm) Stop->Read After 1h Incubation

Figure 2: HTRF Assay Workflow. Critical timing involves a 60-minute kinase reaction followed by a detection step that simultaneously stops the reaction (EDTA).

Step-by-Step Procedure
  • Compound Addition: Dispense 4

    
    L of diluted this compound derivative (in 2.5% DMSO buffer) into a 384-well low-volume white plate. (Final DMSO in assay = 1%).[2][3]
    
  • Enzyme Addition: Add 2

    
    L of EGFR enzyme (0.1 – 0.5 ng/well).
    
    • Pre-Incubation: Incubate for 10 mins at RT. This allows the inhibitor to bind the active site before ATP competes.

  • Start Reaction: Add 4

    
    L of Substrate/ATP mix (Final: 0.2 
    
    
    
    M biotin-peptide, ATP @
    
    
    ).
  • Kinase Reaction: Seal plate. Incubate 60 mins at RT.

  • Stop & Detect: Add 10

    
    L of Detection Buffer containing EDTA (stops kinase) and HTRF fluorophores.
    
  • Equilibration: Incubate 60 mins at RT (protect from light).

  • Measurement: Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar). Calculate Ratio =

    
    .
    

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular efficacy. Cell Line: A431 (Epidermoid carcinoma, high EGFR expression).

  • Seeding: Plate A431 cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Starvation: Switch to serum-free medium for 12-16h (reduces basal background).

  • Treatment: Treat with this compound derivative (0, 10, 100, 1000 nM) for 2-4 hours.

  • Stimulation: Add EGF (50 ng/mL) for 15 mins to spike EGFR phosphorylation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (

    
    , NaF).
    
  • Blotting:

    • Primary Ab: Anti-pEGFR (Tyr1068) – Marker of autophosphorylation.

    • Control Ab: Anti-Total EGFR and Anti-

      
      -Actin.
      
  • Result: A potent inhibitor will show dose-dependent disappearance of the pEGFR band while Total EGFR remains constant.

Data Analysis & Reporting

Calculating

Normalize HTRF ratios to controls:

  • High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).

  • Low Control (LC): No Enzyme (Background).



Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



Representative Data Summary Table

Use the following format to report your findings.

Compound IDStructure ClassBiochemical

(nM)
Cell

(nM)
Solubility (PBS)
Gefitinib (Ref)4-anilino2-510-20Low
PQ-001 4-phenoxy 15 45 Medium
PQ-002 4-phenoxy 8 22 Low

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Well Compound insolubility at high concentration.[3]Check plate visually. Lower max concentration. Ensure intermediate dilution is in 100% DMSO, not buffer.
High Background Non-specific binding of antibody or biotin.Increase BSA in buffer to 0.1%. Ensure Biotin-Peptide is not in excess of Streptavidin capacity.
Flat Dose Response ATP concentration too high.Re-measure ATP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. Ensure assay ATP

.
Right-Shifted Potency Insufficient pre-incubation.Increase Enzyme + Inhibitor pre-incubation to 30 mins to allow slow-binding kinetics.

References

  • Zhang, H., et al. (2024). Design, synthesis and biological evaluation of novel this compound derivatives as dual EGFR/c-Met inhibitors.[4] European Journal of Medicinal Chemistry.

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • Cisbio/Revvity. HTRF® Kinase Assay Guidelines & Optimization.

  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.[1] Methods in Molecular Biology.[1]

  • BenchChem. Solubility Optimization for Quinazoline-Based Compounds.

Sources

Application Notes and Protocols for 4-Phenoxyquinazoline in Cell-Based Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-phenoxyquinazoline and its derivatives in cell-based viability assays. As a core scaffold in many targeted anticancer therapies, particularly as kinase inhibitors, understanding its application in foundational assays is critical. This guide explains the mechanistic basis of this compound's action, details step-by-step protocols for widely used viability assays (luminescent ATP-based and colorimetric MTT), and offers expert insights into data analysis, interpretation, and troubleshooting to ensure robust and reproducible results.

Scientific Foundation: this compound as a Kinase Inhibitor

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved anticancer drugs.[1][2][3] Specifically, the this compound structure is a key feature of potent inhibitors targeting protein kinases, which are critical enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[4][5]

In many cancers, these kinases are overexpressed or hyperactivated due to genetic mutations.[4][6] For instance, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently dysregulated in non-small cell lung cancer (NSCLC), breast, and colon cancers.[6][7] this compound derivatives have been designed to function as ATP-competitive inhibitors, binding to the kinase domain of receptors like EGFR and preventing the downstream signaling cascades that drive malignant growth.[3][4] Evaluating the efficacy of these compounds requires precise measurement of their impact on cancer cell viability, which is the primary focus of this protocol.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & Downstream Signaling PI3K PI3K EGFR->PI3K Autophosphorylation & Downstream Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activate AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activate Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor This compound (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Principle of Cell Viability Assays

Cell viability assays are fundamental tools for assessing the cytotoxic or cytostatic effects of a compound. They function by measuring a specific marker of a healthy, living cell population. The two most common and robust methods are the quantification of cellular ATP and the measurement of metabolic activity via tetrazolium salt reduction.

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): This method quantifies adenosine triphosphate (ATP), the cell's primary energy currency. Because ATP is rapidly degraded upon cell death, the amount of ATP present is directly proportional to the number of metabolically active, viable cells.[8] The assay utilizes a thermostable luciferase to generate a stable, "glow-type" luminescent signal, which is highly sensitive and ideal for high-throughput screening (HTS).[9][8]

  • Tetrazolium Reduction Colorimetric Assays (e.g., MTT): This widely used method relies on the ability of mitochondrial dehydrogenases in living cells to reduce a yellow tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[10][11] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured.[10][11] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[10]

Experimental Workflow: A Visual Guide

The process of determining the IC50 value of this compound follows a standardized workflow, applicable to most cell-based viability assays.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Select and Culture Target Cancer Cell Line C Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->C B Prepare this compound Stock Solution (in DMSO) E Prepare Serial Dilutions of Compound B->E D Allow Cells to Adhere (24 hours) C->D F Treat Cells with Compound (Incubate 24-72 hours) D->F E->F G Add Viability Reagent (e.g., CellTiter-Glo® or MTT) F->G H Incubate as per Protocol G->H I Measure Signal (Luminescence or Absorbance) H->I J Normalize Data to Controls (Calculate % Viability) I->J K Plot Dose-Response Curve (% Viability vs. Log[Concentration]) J->K L Calculate IC50 Value (Non-linear Regression) K->L node_action node_action Start Inconsistent Results? High_Var High Variability in Replicates? Start->High_Var Precip Compound Precipitation? High_Var->Precip No A1 Check Pipetting Technique. Mitigate Edge Effects. Ensure Homogenous Cell Suspension. High_Var->A1 Yes IC50_Shift IC50 Values Inconsistent? Precip->IC50_Shift No A2 Lower Final Compound Conc. Ensure Final DMSO < 0.5%. Visually Inspect Dilutions. Precip->A2 Yes False_Pos Viability >100%? IC50_Shift->False_Pos No A3 Use Low-Passage Cells. Standardize Seeding Density. Verify Incubator Conditions. IC50_Shift->A3 Yes A4 Run Cell-Free Controls. Check for Assay Interference. Correlate with Microscopy. False_Pos->A4 Yes

Caption: A logical guide to diagnosing sources of experimental error.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. [Link]

  • AACR Journals. (2024, March 22). Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. [Link]

  • PMC. (2016, November 7). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]

  • PMC. (2014, September 3). Cheburator Software for Automatically Calculating Drug Inhibitory Concentrations from In Vitro Screening Assays. [Link]

  • MDPI. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

  • PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

  • PMC. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • De Gruyter. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Spandidos Publications. (n.d.). Materials and Methods Cell viability assay. [Link]

  • PMC. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, March 1). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. [Link]

  • Lat. Am. J. Pharm. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. [Link]

  • PMC. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • Semantic Scholar. (2022, June 22). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. [Link]

Sources

Application Note: 4-Phenoxyquinazoline Derivatives as Mitochondrial Complex I Inhibitors

[1][2][3]

Introduction & Scientific Context

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the entry point for electrons into the respiratory chain, contributing significantly to the proton motive force (PMF) required for ATP synthesis.[1][2][3] While classical inhibitors like Rotenone and Piericidin A have been instrumental in bioenergetics, they suffer from off-target toxicity (e.g., microtubule destabilization by Rotenone) and irreversibility.

4-Phenoxyquinazoline derivatives (and their isosteric 4-amino analogs, such as EVP4593 ) represent a sophisticated class of "short-chain" ubiquinone antagonists. Unlike lipophilic cations that accumulate non-specifically, these compounds bind with high affinity (

This guide details the application of this compound scaffolds for precise metabolic modulation, providing protocols for both isolated mitochondrial assays and cellular bioenergetics profiling.

Key Mechanistic Features
  • Target: The quinone-binding cavity (Q-site) of Complex I.[1][2][3]

  • Mode of Action: Competitive inhibition with Ubiquinone (CoQ10).

  • Structural Determinant: The 4-position substituent (phenoxy- or phenethylamino-) dictates hydrophobicity and fit within the narrow hydrophobic ramp of the Q-tunnel.

  • Advantages: High specificity for Complex I over Complexes II-IV; reversible binding kinetics compared to Piericidin A.

Mechanism of Action

The inhibitory potency of 4-phenoxyquinazolines stems from their ability to mimic the ubiquinone headgroup while projecting a hydrophobic tail into the deep channel of the enzyme.

DOT Diagram: Mechanism of Q-Site Blockade

ComplexI_InhibitionNADHNADHFMNFMN (Flavin Mononucleotide)NADH->FMN2e-FeSFe-S Clusters (N3, N1b, N4, N5, N6a, N6b, N2)FMN->FeSElectron TransferQ_SiteQ-Site (Ubiquinone Binding Pocket)FeS->Q_SiteElectron Transfer to N2ProtonPumpProton Translocation(4 H+ to Intermembrane Space)Q_Site->ProtonPumpCoupled Conformational ChangeROSROS Generation(Superoxide)Q_Site->ROSElectron Leakage(at FMN site)QuinazolineThis compound(Inhibitor)Quinazoline->Q_SiteHigh Affinity Binding(Competes with Q)UbiquinoneUbiquinone (Q)Ubiquinone->Q_SiteBlocked

Caption: Figure 1. Mechanism of this compound inhibition at the Complex I Q-site, preventing Ubiquinone reduction and inducing ROS at the FMN site.

Experimental Protocols

Protocol A: Preparation of Inhibitor Stocks

Note: Quinazolines are highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to erratic IC50 data.

  • Solvent: Dissolve the solid this compound derivative in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a primary stock at 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in the assay medium to yield a 10 µM working concentration. Ensure the final DMSO concentration in the assay never exceeds 0.1% (v/v), as DMSO >0.2% can uncouple mitochondria.

Protocol B: Spectrophotometric NADH Oxidation Assay

Objective: To quantify the specific inhibition of Complex I enzymatic activity in isolated mitochondrial membrane fragments.

Reagents:

  • Assay Buffer: 20 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA.

  • Mitochondrial Prep: Frozen-thawed bovine heart mitochondria or isolated rodent liver mitochondria (20 µg protein/mL).

  • Substrate: 100 µM NADH (freshly prepared).

  • Acceptor: 60 µM Decylubiquinone (DBQ) or Coenzyme Q1.

  • Inhibitor: this compound (titration range: 0.1 nM to 1 µM).

  • Control: Rotenone (1 µM) to define "non-specific" rate.

Procedure:

  • Baseline: In a quartz cuvette, add Assay Buffer and Mitochondrial Prep. Incubate at 30°C for 2 min.

  • Inhibitor Addition: Add the test quinazoline compound. Incubate for 1 min to allow binding equilibrium.

  • Initiation: Add Decylubiquinone, followed immediately by NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) for 2–3 minutes.
    
  • Calculation:

    
    
    
    
Protocol C: Cellular Respiration (Seahorse XF Analysis)

Objective: To assess bioenergetic impact in intact cells (e.g., HeLa, HepG2).

Workflow Diagram:

Seahorse_WorkflowStep1Cell Seeding(10k - 20k cells/well)Overnight IncubationStep2Media Exchange(XF Base Medium + Pyruvate/Glutamine/Glucose)Equilibrate 1h @ 37°C (Non-CO2)Step1->Step2Step3Baseline OCR Measurement(3 cycles)Step2->Step3Step4Injection A: this compound(Titration: 1 nM - 100 nM)Step3->Step4Step5Injection B: Oligomycin(ATP Synthase Inhibitor)Step4->Step5Step6Injection C: FCCP(Uncoupler - Max Respiration)Step5->Step6Step7Injection D: Rotenone/Antimycin A(Non-Mito Control)Step6->Step7

Caption: Figure 2. Seahorse XF injection strategy for validating this compound potency. Note that the inhibitor is injected at Port A to immediately assess acute Complex I blockade.

Data Interpretation:

  • Effective Inhibition: A sharp drop in Oxygen Consumption Rate (OCR) immediately following Injection A.

  • Specificity Check: If the compound is a specific Complex I inhibitor, the addition of Succinate (permeabilized cell assay) should rescue respiration by bypassing Complex I and fueling Complex II.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of key quinazoline derivatives, highlighting the impact of the 4-position linker (NH vs O) and the hydrophobic tail.

Compound Class4-Position LinkerSide Chain (R-group)IC50 (Complex I)Specificity Note
EVP4593 -NH- (Amino)2-(4-phenoxyphenyl)ethyl~6.3 nM Highly Specific; No Complex II-IV inhibition
Fenazaquin -O- (Ether)*2-(4-tert-butylphenyl)ethyl~10-20 nM Pesticide; High lipophilicity
This compound -O- (Ether)Phenyl (Direct attachment)> 500 nM Reduced potency due to lack of flexible linker
Rotenone (Control)N/AN/A~2-5 nM Toxic; Off-target effects

*Note: While Fenazaquin is technically a quinazoline with an ether linkage (making it a 4-alkoxy derivative), it demonstrates that the isosteric replacement of NH with O retains high potency, validating the "4-phenoxy" scaffold utility if the hydrophobic tail is maintained.

Troubleshooting & Validation

  • Issue: Incomplete Inhibition.

    • Cause: High protein concentration in the assay can deplete free inhibitor (titration effect).

    • Solution: Perform a protein titration curve. For

      
       determination, use minimal protein (<10 µg/mL).
      
  • Issue: Solubility/Precipitation.

    • Cause: "Crash-out" upon addition to aqueous buffer.

    • Solution: Mix the inhibitor vigorously during addition or use Pluronic F-127 (0.02%) as a dispersant.

  • Validation Step (Crucial):

    • Always perform a Succinate Rescue test. After inhibition by this compound, add Succinate (5 mM). If OCR recovers, the inhibition is specific to Complex I. If OCR remains suppressed, the compound may be inhibiting downstream complexes (III or IV) or acting as a general membrane toxicant.

References

  • Schöckel, L. et al. (2012). "Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[4][1] Link

  • Murai, M. et al. (2009). "Characterization of the inhibitor binding site in mitochondrial NADH-ubiquinone oxidoreductase by photoaffinity labeling using a quinazoline-type inhibitor." Biochemistry. Link

  • Degli Esposti, M. (1998). "Inhibitors of NADH-ubiquinone reductase: an overview." Biochimica et Biophysica Acta. Link

  • Fato, R. et al. (2009). "Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species." Biochimica et Biophysica Acta. Link

Application Note: Cell-Based Profiling of 4-Phenoxyquinazoline Derivatives as Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinazoline scaffold has long been a cornerstone of kinase inhibitor design, exemplified by 4-anilinoquinazolines like Gefitinib and Erlotinib. However, the emergence of resistance mechanisms—specifically the EGFR T790M mutation and c-Met amplification—has necessitated "scaffold hopping" strategies.

4-Phenoxyquinazoline derivatives have emerged as a distinct chemical class designed to overcome these limitations. Unlike their anilino- counterparts, the 4-phenoxy linkage alters the molecular geometry and flexibility, allowing these molecules to potentially bind into the ATP-binding pocket of kinases (like c-Met and VEGFR-2) that are structurally distinct from EGFR, or to accommodate the bulky Methionine residue in T790M mutants.

This guide outlines a robust, self-validating screening cascade to evaluate the efficacy of 4-phenoxyquinazolines, specifically focusing on their potential as dual EGFR/c-Met inhibitors in Non-Small Cell Lung Cancer (NSCLC) and other solid tumors.

Experimental Design & Screening Cascade

To ensure data integrity, we employ a funnel approach: starting with high-throughput viability screens and narrowing down to high-content mechanistic assays.

Visualization: Efficacy Screening Workflow

ScreeningCascade Compound This compound Library Viability 1. Phenotypic Screen (MTS/CTG Assay) Diff: WT vs Mutant vs c-Met+ Compound->Viability DMSO Stocks IC50 Hit Selection (IC50 < 1 µM) Viability->IC50 Dose-Response Mechanism 2. Target Engagement (Western Blot) p-EGFR / p-c-Met IC50->Mechanism Selectivity Check Function 3. Functional Assays (Apoptosis & Migration) Mechanism->Function Pathway Validation Lead Lead Candidate Function->Lead Efficacy Profile

Caption: Figure 1. Integrated screening workflow for this compound derivatives, prioritizing phenotypic hits before mechanistic validation.

Critical Reagents & Cell Line Selection

The choice of cell lines is the single most critical variable in this workflow. You must select lines that represent the specific resistance mechanisms this scaffold targets.

Cell LineTissue OriginDriver Mutation/StatusRole in Assay
A549 Lung (NSCLC)EGFR WT, KRAS mutantControl for off-target toxicity; Baseline EGFR activity.
NCI-H1975 Lung (NSCLC)EGFR L858R / T790M Primary Target: Evaluates efficacy against resistance mutations.
MKN-45 Gastricc-Met Amplified Primary Target: Evaluates c-Met inhibition potency.[1]
HCC827 Lung (NSCLC)EGFR Exon 19 DelSensitive control (benchmark against Gefitinib).
LO2 LiverNormal HepatocyteToxicity counter-screen (Therapeutic Index calculation).

Compound Preparation:

  • Solubility: 4-phenoxyquinazolines are lipophilic. Dissolve stock to 10 mM or 20 mM in 100% DMSO .

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Protocol 1: Differential Cytotoxicity Assay (MTS/CellTiter-Glo)

This assay determines the IC50 (half-maximal inhibitory concentration). The "differential" aspect is key: a potent this compound should show lower IC50 values in H1975 or MKN-45 cells compared to A549.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Expert Insight: Use lower density for fast growers (MKN-45) to prevent over-confluence during the 72h incubation.

    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a 9-point serial dilution (1:3) of the this compound derivative.[1][2] Start at 10 µM (or 100 µM if early hit finding) down to ~1 nM.

    • Include controls:

      • Negative: 0.5% DMSO vehicle.

      • Positive: Afatinib (EGFR T790M control) and Crizotinib (c-Met control).

    • Add 100 µL of 2x compound solution to wells.

  • Incubation:

    • Incubate for 72 hours .

    • Why 72h? Kinase inhibitors are cytostatic; shorter times (24h) often underestimate potency.

  • Readout (MTS Protocol):

    • Add 20 µL MTS reagent (Promega CellTiter 96® AQueous).

    • Incubate 1–4 hours until color develops (brown formazan).

    • Measure absorbance at 490 nm .

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic (4PL) regression to derive IC50.

Protocol 2: Mechanistic Validation (Western Blotting)

To confirm the molecule acts via the hypothesized mechanism (Dual EGFR/c-Met inhibition), you must demonstrate dose-dependent dephosphorylation of the receptors and downstream effectors.

Visualization: Signaling Pathway & Inhibition Points

SignalingPathway EGFR EGFR (Mutant) PI3K PI3K EGFR->PI3K Ras Ras/Raf EGFR->Ras cMet c-Met cMet->PI3K cMet->Ras Drug This compound Drug->EGFR Inhibits Drug->cMet Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Survival) Akt->pAkt ERK ERK Ras->ERK pERK p-ERK (Proliferation) ERK->pERK

Caption: Figure 2. Dual inhibition mechanism.[1][3] 4-phenoxyquinazolines target upstream receptors, collapsing both PI3K/Akt (survival) and MAPK/ERK (proliferation) nodes.

Experimental Workflow
  • Treatment: Treat H1975 or MKN-45 cells with the compound at 0.5×, 1×, and 2× the IC50 concentration for 6 hours .

    • Note: Phosphorylation changes occur rapidly. 6 hours is optimal to see sustained inhibition without total cell death.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) to preserve phospho-signals.

  • Targets to Probe:

    • p-EGFR (Tyr1068): Marker of EGFR activation.

    • p-c-Met (Tyr1234/1235): Marker of c-Met activation.

    • p-Akt (Ser473) & p-ERK1/2 (Thr202/Tyr204): Downstream integration points.

    • Total EGFR, c-Met, Akt, ERK, GAPDH: Loading controls.

  • Success Criteria: A successful "dual inhibitor" must reduce both p-EGFR and p-c-Met levels significantly compared to the DMSO control.

Protocol 3: Functional Metastasis Assay (Cell Migration)

Since c-Met is a key driver of metastasis (HGF/c-Met axis), evaluating the anti-migration potential is crucial for 4-phenoxyquinazolines.

  • Wound Healing (Scratch) Assay:

    • Grow cells to 100% confluence in 6-well plates.

    • Create a scratch using a sterile 200 µL pipette tip.

    • Wash with PBS to remove debris.

    • Add media containing Low Serum (1% FBS) + Compound (at sub-cytotoxic dose, e.g., IC20).

    • Expert Insight: Using low serum minimizes proliferation, ensuring gap closure is due to migration, not cell division.

    • Image at 0h and 24h. Calculate % Wound Closure.

Data Presentation & Troubleshooting

Example Data Structure (Expected Results)
CompoundH1975 IC50 (µM)MKN-45 IC50 (µM)A549 IC50 (µM)Selectivity Index (A549/H1975)
Gefitinib >10.0 (Resistant)>10.04.5< 1
Afatinib 0.05>5.00.816
4-Phenoxy-Lead 0.08 0.12 3.5 43
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in media Compound insolubility at high concentrations.Do not exceed 100 µM in media. Ensure DMSO stock is fully dissolved (vortex/warm).
No inhibition in Western Blot Phosphatase activity in lysate.Add fresh phosphatase inhibitors (PMSF, Na3VO4) immediately before lysis. Keep lysates on ice.
High background in MTS Media evaporation or bubbles.Fill outer wells with PBS (edge effect). Pop bubbles before reading OD.

References

  • Zhang, H., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry.

  • Han, Z., et al. (2024). Design and synthesis of novel this compound compounds as dual EGFR/c-Met suppressors.[2] Bioorganic Chemistry.

  • Ruan, B.F., et al. (2012). Synthesis and biological evaluation of this compound derivatives as novel anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Phenoxyquinazoline Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-4PQ-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group

Executive Summary & Root Cause Analysis

The Issue: You are likely experiencing precipitation ("crashing out") of 4-phenoxyquinazoline when transitioning from a DMSO stock solution to an aqueous assay buffer (PBS, media). This results in:

  • Inconsistent IC50/EC50 data.

  • False negatives (compound not reaching the target).

  • False positives (aggregates sequestering the target non-specifically).

The Science: this compound consists of a quinazoline core fused with a phenoxy group.

  • Planarity: The molecule is highly planar, leading to high crystal lattice energy (strong

    
    -
    
    
    
    stacking). It prefers to stick to itself rather than water molecules.
  • Lipophilicity: It is a classic "Brick Dust" molecule (High Melting Point, High LogP).

  • Kinetic vs. Thermodynamic Solubility: When you spike a DMSO stock into buffer, you create a supersaturated solution (Kinetic Solubility). Over time, the system seeks equilibrium (Thermodynamic Solubility), causing the compound to precipitate.

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to identify the correct optimization strategy.

SolubilityDecisionTree Start Start: Compound Precipitates in Assay Media CheckConc Is final assay concentration > 10 µM? Start->CheckConc CheckDMSO Is final DMSO % > 0.5%? CheckConc->CheckDMSO No ReduceConc Action: Reduce Assay Conc. (Check Potency) CheckConc->ReduceConc Yes ReduceDMSO Action: Reduce DMSO (Cell Toxicity Issue) CheckDMSO->ReduceDMSO Yes Intermediate Does precipitation occur during serial dilution? CheckDMSO->Intermediate No SolventShift Solution: Use 'Solvent Shift' Dilution Protocol Intermediate->SolventShift Yes Carrier Solution: Use Carrier Protein (BSA/HSA) Intermediate->Carrier No (Precipitates in final well) Complex Solution: Cyclodextrin Complexation Carrier->Complex If BSA interferes with assay

Figure 1: Decision tree for troubleshooting solubility issues based on assay conditions.

Advanced Protocols

Protocol A: The "Solvent Shift" Serial Dilution

Problem: Standard serial dilutions in 100% DMSO followed by a single transfer to buffer often fail because the intermediate concentrations crash out immediately upon hitting the water. Solution: Maintain a constant, high solvent concentration during dilution, then perform a "rapid dispersion" step.

StepActionScientific Rationale
1 Prepare Stock Dissolve this compound in 100% DMSO to 1000x the final top concentration (e.g., 10 mM).
2 Intermediate Plate Perform serial dilutions (e.g., 1:3) using 100% DMSO in a polypropylene plate. Do NOT use polystyrene (compound will bind).
3 Assay Plate Prep Pre-fill the assay plate with buffer/media (e.g., 99.5 µL).
4 Rapid Transfer Transfer a small volume (e.g., 0.5 µL) from the DMSO plate to the Assay Plate.
5 Mixing Mix immediately by shaking or pipetting.

Critical Note: This keeps the compound solubilized until the final moment of high dilution, preventing "seeding" of crystals in intermediate steps.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

If the compound is insoluble even at low concentrations, you must encapsulate it. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the industry standard for lipophilic drugs in cell assays.

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • This compound solid.

Workflow:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water/media to 20% (w/v). Filter sterilize (0.22 µm).
    
  • Dissolve Compound: Dissolve this compound in a minimal volume of acetone or ethanol (volatile solvent).

  • Complexation: Add the dissolved compound dropwise to the 20% HP-

    
    -CD solution while stirring vigorously.
    
  • Evaporation: Stir open to air (or under nitrogen stream) overnight to evaporate the volatile solvent.

  • Result: You now have the compound "trapped" inside the cyclodextrin bucket, soluble in water, with no organic solvent remaining.

Data & Limits

Solubility Thresholds in Common Media

Estimates based on structural analogs (Quinazoline/Gefitinib class).

Solvent SystemEstimated Solubility Limit (25°C)Notes
100% DMSO > 50 mMExcellent solvent. Hygroscopic (keep sealed).
PBS (pH 7.4) < 10 µMHigh risk of precipitation.
PBS + 0.1% BSA ~ 50 µMAlbumin acts as a "sink" to prevent precipitation.
Cell Media + 10% FBS ~ 20-30 µMSerum proteins improve solubility but reduce free fraction.
20% HP-

-CD
> 500 µMBest for high-concentration animal dosing or stock solutions.

Visualizing the Assay Workflow

DilutionWorkflow cluster_warning Critical Checkpoint Stock 10mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate Step 1: Dilute in Solvent AssayPlate Assay Plate (Aq. Buffer + Cells) DilutionPlate->AssayPlate Step 2: 1:200 Transfer (0.5% Final DMSO) Readout Optical Readout (Abs/Fluor) AssayPlate->Readout Step 3: Incubate PrecipCheck Check for Turbidity (Nephelometry) AssayPlate->PrecipCheck

Figure 2: Optimized "Solvent Shift" workflow to minimize aqueous exposure time.

Frequently Asked Questions (FAQ)

Q: Why does my IC50 curve plateau at 50% inhibition? A: This is a classic sign of solubility-limited absorption. The compound has reached its solubility limit in the media.[1] Adding more compound (increasing concentration) results in precipitation, not higher dissolved concentration.

  • Fix: Verify solubility using dynamic light scattering (DLS) or simple nephelometry. If the curve plateaus, truncate the data above the solubility limit.

Q: Can I use Tween-80 to improve solubility? A: Proceed with caution. While surfactants like Tween-80 (0.01% - 0.1%) improve solubility, they can lyse cells or interfere with membrane-bound receptors.

  • Recommendation: Use BSA (0.1%) first. It is biologically safer and mimics in vivo plasma protein binding.

Q: My compound sticks to the plastic tips. What do I do? A: this compound is lipophilic and will bind to standard polypropylene.

  • Fix: Use Low-Retention pipette tips and Glass-Coated or Cyclic Olefin Copolymer (COC) plates for storage.

Q: What is the maximum DMSO concentration for my cells? A:

  • Robust Lines (HeLa, HEK293): Up to 0.5% is generally tolerated.[2]

  • Primary Cells/Neurons: Keep below 0.1%.[1]

  • Test: Always run a "DMSO-only" control lane to normalize your data.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Defines Kinetic vs. Thermodynamic solubility).
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Source for Cyclodextrin protocols).
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

Sources

Technical Support Center: 4-Phenoxyquinazoline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-phenoxyquinazoline in DMSO and cell culture media Document ID: TS-PQZ-001 Last Updated: March 2026 Audience: Research Scientists, Medicinal Chemists, Assay Development Leads

Executive Summary

This compound is a pharmacophore often utilized in kinase inhibitor discovery (e.g., EGFR inhibitors). Its chemical stability is defined by the electrophilic nature of the C4-position on the quinazoline ring. While the phenoxy group is a relatively stable ether linkage compared to reactive halides, it remains susceptible to nucleophilic aromatic substitution (


) —specifically hydrolysis—yielding the inactive metabolite quinazolin-4(3H)-one.

This guide provides technical protocols to mitigate two primary failure modes:

  • Hydrolytic Degradation: Occurs in aqueous media or "wet" DMSO.

  • Compound Precipitation ("Crash-out"): Occurs upon dilution into culture media due to high lipophilicity (LogP ~3.5).

Module 1: DMSO Stock Solution Management

The Core Issue: Dimethyl sulfoxide (DMSO) is hygroscopic. It absorbs atmospheric moisture, which acts as a nucleophile. In the presence of trace water, this compound can slowly hydrolyze even at -20°C.

Protocol: Preparation of Anhydrous Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Reagent Verification:

    • Use Anhydrous DMSO (≥99.9%, water content <0.005%).

    • Critical Step: Do not use a "community bottle" of DMSO that has been opened multiple times. Use single-use glass ampules or a fresh septum-sealed bottle.

  • Weighing & Dissolution:

    • Weigh the solid compound. Calculate the volume required for 10 mM.

    • Add DMSO.[1][2][3][4][5] Vortex for 30 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage:

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Use amber polypropylene tubes or glass vials to prevent photodegradation.

    • Store at -80°C (Preferred) or -20°C.

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Compound (Store Desiccated) Mix Dissolution (Vortex/Sonicate) Solid->Mix DMSO Anhydrous DMSO (Fresh Ampule) DMSO->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot (Single Use) QC->Aliquot Pass Store Storage (-80°C) Aliquot->Store

Figure 1: Optimal workflow for preparing stable DMSO stock solutions to minimize moisture introduction.

Module 2: Stability in Cell Culture Media

The Core Issue: The transition from DMSO to aqueous media (pH 7.4) introduces two risks: thermodynamic solubility limits and chemical hydrolysis.

Mechanism of Instability: Hydrolysis

The C4 position of the quinazoline ring is electron-deficient. In cell culture media (pH 7.4), water acts as a nucleophile. The reaction is driven by the leaving group ability of the phenol and the thermodynamic stability of the resulting quinazolinone (lactam form).

Reaction: this compound + H₂O → Quinazolin-4(3H)-one + Phenol

Visualization: Degradation Pathway[6][7]

Hydrolysis Substrate This compound (Active Drug) Transition Tetrahedral Intermediate (Unstable) Substrate->Transition + H₂O (Nucleophilic Attack at C4) Product1 Quinazolin-4(3H)-one (Inactive Metabolite) Transition->Product1 Elimination Product2 Phenol (Leaving Group) Transition->Product2

Figure 2: Hydrolytic degradation mechanism. The C4-ether linkage is cleaved by water, rendering the compound inactive.

Protocol: "No-Crash" Dilution Method

Directly spiking high-concentration DMSO stocks (e.g., 10 mM) into media often causes immediate precipitation due to the local high concentration at the pipette tip.

Recommended Step-Down Dilution:

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Pre-warmed Media: Ensure culture media is at 37°C. Cold media promotes precipitation.

  • Rapid Dispersion:

    • Pipette the required volume of working stock into the center of the media volume while vortexing or swirling rapidly.

    • Do not touch the side of the tube (plastic surfaces can nucleate crystals).

  • Final Concentration: Maintain final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Data: Solubility & Stability Profile

ParameterConditionStatusRecommendation
Solubility DMSO (Anhydrous)High (>50 mM)Ideal for stocks.[4]
Solubility PBS / Media (pH 7.4)Low (<10 µM)Risk of precipitation >10 µM.
Stability (

)
DMSO (Dry, -20°C)> 6 MonthsStable.
Stability (

)
Media + 10% FBS (37°C)~12–24 HoursCritical: Refresh media daily.
Stability (

)
Acidic Buffer (pH < 4)< 1 HourAvoid: Highly unstable in acid.

Troubleshooting FAQ

Q1: My IC50 values are shifting (increasing) over time. Why? A: This indicates compound degradation. If your assay incubation time is long (>24 hours), the effective concentration of this compound decreases due to hydrolysis (see Figure 2).

  • Fix: Refresh the drug-containing media every 12–24 hours during long-term assays.

  • Fix: Quantify the actual concentration at

    
     and 
    
    
    
    using LC-MS to determine the degradation rate in your specific media.

Q2: I see fine crystals in the well under the microscope. A: You have exceeded the solubility limit (likely >10 µM) or "shocked" the compound during dilution.

  • Fix: Use the "Step-Down Dilution" protocol (Module 2).

  • Fix: Verify if the crystals are your compound or salts. Add excess DMSO to a test well; if crystals dissolve immediately, it is your compound.

Q3: Can I use stored DMSO stocks that were left at Room Temperature? A: No. DMSO is hygroscopic.[1] If left uncapped or at RT, it absorbs water, initiating hydrolysis in the tube.

  • Fix: Discard and prepare fresh stocks from solid powder.

Q4: Does Serum (FBS) affect stability? A: Yes. Serum proteins (Albumin) can bind the phenol leaving group or the drug itself, acting as a "sink" that may shift the hydrolysis equilibrium or reduce free drug concentration.

  • Fix: Run a "media-only" vs. "media + serum" stability check by LC-MS to distinguish between chemical hydrolysis and protein binding.

References

  • Chemical Properties: PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Synthesis & Reactivity: Mhaldar, R., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline... using aryne chemistry. RSC Advances. Retrieved March 1, 2026, from [Link]

  • Quinazoline Stability: Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; synthesis and hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Effective Concentration of 4-Phenoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-phenoxyquinazoline derivatives. The this compound scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized for developing potent, ATP-competitive kinase inhibitors[1]. Recently, this scaffold has gained prominence in the design of dual EGFR/c-Met inhibitors aimed at overcoming acquired resistance in non-small cell lung cancer (NSCLC), specifically targeting the gatekeeper T790M mutation and c-Met amplification[2].

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize the effective concentration of your this compound compounds from biochemical assays to in vivo models.

Quantitative Benchmarks for this compound

Before optimizing your specific derivative, it is critical to establish baseline expectations. The table below summarizes the benchmark effective concentrations (IC₅₀) for a highly optimized this compound derivative (Derivative 6) recently reported in the literature[1].

Table 1: Benchmark IC₅₀ Values for Dual EGFR/c-Met this compound Inhibitors

Target / Assay TypeBenchmark IC₅₀Mechanistic Context & Causality
Wild-type EGFR 64.8 nMHigh intrinsic affinity due to hydrogen bonding at the ATP-binding pocket.
c-Met Kinase 137.4 nMDual targeting prevents c-Met amplification-driven bypass signaling.
EGFR (L858R/T790M) 305.4 nMSteric accommodation of the bulky methionine (T790M) gatekeeper mutation.
NSCLC Cell Lines 2.27 – 3.35 µMCellular shift due to membrane permeability and high intracellular ATP competition.

Frequently Asked Questions & Troubleshooting

Q1: My cell-free biochemical IC₅₀ is in the low nanomolar range, but my cellular IC₅₀ is >10 µM. What is causing this discrepancy, and how do I optimize the cellular concentration?

The Causality: This "potency drop-off" is a fundamental challenge with ATP-competitive inhibitors. In a cell-free biochemical assay, the ATP concentration is typically set at or below the Michaelis constant (


, ~10-100 µM) to maximize assay sensitivity. However, inside a living NSCLC cell, physiological ATP concentrations are in the millimolar range (1-5 mM). Because this compound competes directly with ATP for the kinase hinge region[1], the high intracellular ATP outcompetes the inhibitor, drastically shifting the effective concentration. Additionally, the highly hydrophobic nature of the fused pyrimidine-benzene ring and the phenoxy moiety can limit cellular membrane permeability[3].

The Solution:

  • Run a high-ATP biochemical assay: Re-test your compound in a cell-free assay using 1 mM ATP. If the IC₅₀ shifts by more than 50-fold, your compound lacks sufficient binding residence time.

  • Optimize lipophilicity (LogP): If the high-ATP biochemical IC₅₀ remains strong but the cellular IC₅₀ is poor, the issue is permeability. Consider structural optimizations to the phenoxy ring to lower the LogP and improve aqueous solubility without losing hinge-binding hydrogen bonds.

Q2: During my in vitro kinase assays, the this compound compound precipitates upon addition to the assay buffer. How do I maintain solubility without inhibiting the kinase?

The Causality: 4-phenoxyquinazolines are highly lipophilic[3]. When transitioning from a 100% DMSO stock to an aqueous kinase buffer (which often contains salts that salt-out hydrophobic molecules), the local concentration of the compound exceeds its thermodynamic solubility limit, causing nucleation and precipitation. If you simply increase the DMSO concentration in the final buffer to compensate, you risk denaturing the kinase or altering the dielectric constant of the binding pocket, leading to artifactual IC₅₀ values.

The Solution: Use a "step-down" intermediate dilution strategy with a carrier protein rather than spiking directly into the buffer.

  • Buffer Modification: Add 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA) to your kinase buffer. These act as thermodynamic sinks, encapsulating the hydrophobic phenoxy moiety and preventing aggregation.

  • DMSO Limit: Ensure the final DMSO concentration never exceeds 1% (v/v).

Mechanistic Pathways and Target Engagement

To prove that your optimized concentration is biologically relevant, you must demonstrate that the compound is actively inhibiting the intended signaling cascade, rather than causing non-specific cytotoxicity. 4-phenoxyquinazolines designed for NSCLC typically induce G2/M cell cycle arrest by blocking downstream PI3K/AKT and MAPK/ERK pathways[1].

Mechanism Inhibitor This compound EGFR EGFR (L858R/T790M) Inhibitor->EGFR ATP-competitive inhibition cMet c-Met Kinase Inhibitor->cMet ATP-competitive inhibition Downstream PI3K/AKT & MAPK/ERK EGFR->Downstream Phosphorylation cascade cMet->Downstream Phosphorylation cascade Phenotype G2/M Arrest & Apoptosis Downstream->Phenotype Transcriptional regulation

Figure 1: Dual inhibition mechanism of this compound on EGFR and c-Met signaling pathways.

Protocol 1: Self-Validating Cellular Target Engagement (Western Blot)

This protocol determines the exact cellular concentration required to inhibit target phosphorylation, ensuring your phenotypic data aligns with target engagement.

Step 1: Cell Seeding and Starvation

  • Seed NSCLC cells (e.g., H1975 for T790M mutant EGFR) at

    
     cells/well in a 6-well plate.
    
  • Allow adherence for 24 hours, then replace media with serum-free RPMI for 16 hours.

  • Causality: Serum starvation synchronizes the cells and reduces basal kinase activity, maximizing the signal-to-noise ratio upon ligand stimulation.

Step 2: Compound Treatment & Stimulation

  • Pre-treat cells with this compound at a concentration gradient (e.g., 0.1, 1, 3, 10 µM) for 2 hours.

  • Stimulate with 50 ng/mL EGF and 50 ng/mL HGF for 15 minutes.

  • Self-Validation Checkpoint 1: Include a positive control well treated with a known inhibitor (e.g., Afatinib for EGFR, Crizotinib for c-Met). If the positive control fails to abolish phosphorylation, the stimulation or lysis step is flawed.

Step 3: Lysis and Immunoblotting

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Run SDS-PAGE and probe for p-EGFR (Tyr1068), total EGFR, p-c-Met (Tyr1234/1235), total c-Met, and GAPDH.

  • Self-Validation Checkpoint 2: Compare the bands of total EGFR/c-Met against GAPDH. If total kinase levels decrease alongside phosphorylated levels at high compound concentrations, the compound is inducing protein degradation or non-specific toxicity, not pure kinase inhibition. The effective concentration must be chosen where total protein remains stable while phospho-protein is depleted.

Workflow for In Vivo Dose Translation

Translating an optimized in vitro concentration to an in vivo dose requires a systematic escalation to establish a therapeutic window[2].

Optimization Biochem 1. Biochemical IC50 (Cell-free Kinase Assay) Cellular 2. Cellular IC50 (NSCLC Viability Assay) Biochem->Cellular Select leads (< 500 nM) Target 3. Target Engagement (p-EGFR/p-c-Met Western) Cellular->Target Verify permeability & viability (< 5 µM) InVivo 4. In Vivo Efficacy (Xenograft Dose Escalation) Target->InVivo Confirm mechanism & set dosing window

Figure 2: Stepwise workflow for optimizing this compound effective concentrations.

Protocol 2: Self-Validating Biochemical IC₅₀ Determination

To feed accurate data into the workflow above, your initial biochemical IC₅₀ must be flawlessly executed.

Step 1: Reagent Preparation

  • Prepare a 3x concentration of the kinase (EGFR or c-Met) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Prepare a 3x concentration of ATP at the exact

    
     of the respective kinase, mixed with the peptide substrate.
    

Step 2: Compound Serial Dilution

  • Perform a 3-fold serial dilution of the this compound in 100% DMSO (10 points).

  • Dilute the DMSO stocks 1:33.3 in assay buffer to create a 3x compound working solution (final DMSO will be 1% in the reaction).

Step 3: Reaction Execution

  • In a 384-well plate, mix 5 µL Compound, 5 µL Kinase, and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 5 µL of the ATP/Substrate mix. Incubate for 60 minutes.

Step 4: Detection and Validation

  • Add the detection reagent (e.g., ADP-Glo or Kinase-Glo) to halt the reaction and generate luminescence proportional to ATP consumption.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO-only (negative) and no-enzyme (positive) controls.

    
    
    Proceed with IC₅₀ curve fitting only if 
    
    
    
    . A lower score indicates pipetting errors, compound precipitation, or degraded ATP, rendering the calculated effective concentration invalid.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. nih.gov. 1[1]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed. nih.gov. 2[2]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Publishing. rsc.org. 3[3]

Sources

Identifying and mitigating off-target effects of 4-phenoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Mitigating Off-Target Effects

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Dirty" Truth About Quinazolines

Welcome to the technical support hub for the 4-phenoxyquinazoline scaffold. If you are here, you are likely using this moiety as a core pharmacophore for kinase inhibition (e.g., targeting EGFR, c-Met, or VEGFR) but are encountering "phenotypic disconnects"—where your cellular data does not match your biochemical IC50s.

The Core Issue: The this compound scaffold is a privileged structure that mimics the adenine ring of ATP. While this makes it potent, it inherently predisposes the molecule to polypharmacology . Unlike the 4-anilinoquinazoline class (e.g., Gefitinib), the ether linkage in the 4-phenoxy variant alters the bond angle and flexibility, often opening up cryptic pockets in off-target kinases (like SRC, TEC family, or even non-kinases like Tubulin) [1, 2].

This guide provides the protocols to diagnose these off-targets and the medicinal chemistry logic to design them out.

Module 1: Diagnostic Workflows (Is it Off-Target?)

The Symptom

"I see potent cell death at 100 nM, but my western blot shows the primary target is only 20% inhibited."

The Protocol: Differential Kinase Profiling

Do not rely on a single biochemical assay. You must triangulate target engagement.

Step 1: The "Gold Standard" Kinome Scan

Submit your compound for competition binding assays (e.g., KINOMEscan®) against a panel of >400 kinases.

  • Critical Threshold: Focus on hits with >65% inhibition at 1 µM.

  • The 4-Phenoxy Signature: Watch for " unexpected" hits in the Tyrosine Kinase (TK) and Sterile Serine/Threonine (STE) families. The phenoxy group often accesses the hydrophobic back-pocket of these kinases more readily than anilino-analogs [3].

Step 2: Cellular Thermal Shift Assay (CETSA)

Biochemical inhibition does not equal cellular engagement. Use CETSA to prove your compound enters the cell and binds the target in situ.

Visualizing the Workflow:

TargetDeconvolution Phenotype Phenotype Observed (Cell Death/Arrest) PrimaryWB Primary Target WB (Phospho-status) Phenotype->PrimaryWB Disconnect Mismatch? (Phenotype > Inhibition) PrimaryWB->Disconnect Profiling Kinome Profiling (Biochemical) Disconnect->Profiling Yes (Off-target suspected) ChemProt ChemProteomics (Unbiased Pull-down) Disconnect->ChemProt No Kinase Hits? CETSA CETSA / ITDRF (Cellular Engagement) Profiling->CETSA Validate Hits Validation CRISPR/RNAi Rescue (Genetic Proof) CETSA->Validation ChemProt->Validation

Figure 1: Decision matrix for investigating phenotypic disconnects. If biochemical profiling fails to explain the phenotype, move to Chemical Proteomics to identify non-kinase targets.

Module 2: Troubleshooting CETSA for Quinazolines

User Query: "My CETSA melting curves are flat or erratic. Is the compound not binding?"

Technical Analysis: Quinazolines are hydrophobic. In CETSA, the most common failure mode is not lack of binding, but improper lysis conditions causing premature aggregation of the target protein, masking the "shift."

Troubleshooting Guide: CETSA Optimization
IssueProbable CauseCorrective Action
High Background (No band in T_agg) Lysis buffer is too harsh (detergents solubilizing aggregates).Switch to Freeze-Thaw cycles with PBS + Protease Inhibitors only. Avoid NP-40/Triton X-100 in the initial lysis step [4].
Flat Line (No Melting) Protein is naturally thermostable >65°C.Add 10% Glycerol to the assay buffer to destabilize the baseline or extend the temperature range to 70°C.
Inconsistent Replicates Uneven heating in PCR block.Use a 384-well PCR plate instead of tubes for better heat transfer. Ensure 3-minute soak time.
"Negative" Shift Destabilization of protein complex.This is a valid result! 4-phenoxyquinazolines can disrupt protein-protein interactions (e.g., dimer interfaces), causing the monomer to melt earlier than the complex [5].

Module 3: Chemical Proteomics (Finding the "Unknowns")

If your kinome screen is clean but the cells still die, your this compound might be hitting a non-kinase target (e.g., oxidoreductases or tubulin). You need Activity-Based Protein Profiling (ABPP) .

Protocol: Competition ABPP
  • Principle: Modify your this compound with a linker and a click-handle (alkyne). This "probe" pulls down everything it binds to.

  • The Control: You must perform a competition experiment.

    • Sample A: Lysate + Probe (1 µM).

    • Sample B: Lysate + Free Compound (10 µM) + Probe (1 µM).

  • Analysis: True targets will disappear from Sample B because the free compound blocks the probe.

Visualizing the Competition Logic:

ABPP_Logic cluster_Exp Experiment (Probe Only) cluster_Comp Control (Competition) Lysate Cell Lysate ProbeBind Probe binds Targets + Non-specifics Lysate->ProbeBind Block Free Drug (10x) Saturates Specific Targets Lysate->Block MS Mass Spectrometry (TMT Labeling) ProbeBind->MS ProbeBlock Probe binds ONLY Non-specifics Block->ProbeBlock ProbeBlock->MS Result Subtract B from A = TRUE TARGETS MS->Result

Figure 2: The Competition ABPP workflow. Without the "Free Drug" competition step, proteomics data is noisy and unreliable due to sticky non-specific binding.

Module 4: Mitigation Strategies (SAR Optimization)

Once an off-target is identified, how do you chemically modify the this compound scaffold to remove it?

The "Gatekeeper" Clash

Most off-target kinases have a specific "gatekeeper" residue (usually Threonine or Methionine) in the ATP pocket.

  • Strategy: Add a bulky group (e.g., a chlorine or methyl) to the meta-position of the phenoxy ring.

  • Mechanism: This forces the molecule to require a smaller gatekeeper residue. If your off-target has a large gatekeeper (e.g., Methionine), the bulky group will cause a steric clash, reducing affinity for the off-target while maintaining potency for a target with a small gatekeeper (e.g., Threonine) [6].

The Solvent Front (C6/C7 Positions)

The C6 and C7 positions of the quinazoline ring point out towards the solvent.

  • Strategy: Install solubilizing groups (morpholine, piperazine) here.

  • Mechanism: While primarily for PK properties, long chains here can create steric hindrance that prevents binding to kinases with "tight" solvent channels (like CDK2), improving selectivity for receptor tyrosine kinases (EGFR/MET) [7].

Linker Isosterism (Phenoxy vs. Anilino)
  • Observation: If the 4-phenoxy ether is causing promiscuity, consider switching to 4-thioether or 4-amino (anilino) .

  • Mechanism: The bond angle of C-O-C (phenoxy) is ~110°, while C-N-C (anilino) is ~120°. This slight geometry change can completely abolish binding to off-targets that rely on a specific "kink" in the inhibitor structure [8].

References

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Link

  • Heinzlmeir, S., et al. (2016). Chemical proteomics of the kinome. ChemMedChem, 11(6). Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][4] Nature Protocols, 9, 2100–2122. Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205). Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[5] Nature Reviews Cancer, 9, 28–39. Link

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.[6][7][8][9] Nature Chemical Biology, 5, 616–624. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 4-anilino-3-cyanoquinolines. Journal of Medicinal Chemistry, 46(1). Link

Sources

Technical Support Center: Minimizing Cytotoxicity of 4-Phenoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenoxyquinazoline scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of tyrosine kinase inhibitors (TKIs) targeting EGFR, VEGFR, and PDGFR. However, a recurring bottleneck in the development of these agents is off-target cytotoxicity in normal, non-tumorigenic cells (e.g., hepatocytes, fibroblasts, and epithelial cells).

This guide addresses the three primary drivers of this toxicity:

  • Lack of Kinase Selectivity: Inhibition of wild-type (wt) kinases (e.g., EGFR wt) in healthy tissues.

  • Metabolic Bioactivation: Formation of reactive quinone-imine or epoxide intermediates.

  • Physicochemical Aggregation: Non-specific membrane disruption due to poor solubility.

Troubleshooting Guide & FAQs

Category A: High Background Toxicity in Normal Cells

Q1: My this compound derivative shows potent IC50 values in cancer lines but kills HUVEC and HEK293 cells at similar concentrations (Selectivity Index < 2). What is the likely cause?

Diagnosis: This "pan-cytotoxicity" suggests a lack of kinase selectivity, likely inhibiting the wild-type (wt) form of the target kinase (e.g., EGFR) which is essential for normal cell homeostasis.

Technical Solution: You must refine the Structure-Activity Relationship (SAR) to exploit subtle differences between the ATP-binding pockets of the cancer-associated mutant and the wild-type kinase.

  • Steric Hindrance Strategy: Introduce bulky substituents (e.g., chloro, bromo, or ethynyl groups) at the meta (3') or para (4') position of the phenoxy ring. This often creates a steric clash with the "gatekeeper" residue (e.g., T790M in EGFR) in the mutant form, or conversely, exploits the larger pocket of the mutant to avoid binding to the tighter wt pocket.

  • Hinge Binder Modification: Modifying the N1 or N3 atoms of the quinazoline core can alter hydrogen bonding with the kinase hinge region, potentially improving specificity.

Q2: We observe significant hepatotoxicity in primary hepatocyte assays, even though kinase selectivity is good. Why?

Diagnosis: This points to metabolic bioactivation .[1] The phenoxy group is a "metabolic soft spot." Cytochrome P450 enzymes (CYPs) can hydroxylate the phenyl ring, leading to the formation of reactive intermediates (like quinone methides or quinone imines) that covalently bind to cellular proteins, causing toxicity.

Technical Solution:

  • Metabolic Blocking: Block the para-position of the phenoxy ring with a metabolic blocker such as a Fluorine atom (-F) or a Trifluoromethyl group (-CF3). These groups are metabolically stable and prevent the oxidation that leads to reactive metabolites.

  • Electronic Deactivation: Add electron-withdrawing groups (EWG) like -CN or -NO2 to the phenoxy ring to make it less electron-rich and less susceptible to oxidative attack.

Category B: Experimental Inconsistencies

Q3: The cytotoxicity data fluctuates significantly between replicates in our MTT assays. Are we seeing an artifact?

Diagnosis: 4-phenoxyquinazolines are often highly lipophilic (high LogP). In aqueous cell culture media, they may precipitate or form colloidal aggregates at micromolar concentrations. These aggregates can nonspecifically disrupt cell membranes, leading to false-positive toxicity signals.

Technical Solution:

  • Solubility Check: Measure the thermodynamic solubility in PBS/DMSO mixtures.

  • Protocol Adjustment: Limit the final DMSO concentration to <0.5% v/v. If the compound precipitates, modify the scaffold by adding solubilizing groups (e.g., a morpholine or piperazine tail) at the C6 or C7 position of the quinazoline ring.

Experimental Workflows & Protocols

Protocol 1: Determination of Selectivity Index (SI)

Objective: To quantitatively assess the therapeutic window of the compound.

Materials:

  • Target Cells: Cancer cell line (e.g., A549, MCF-7).[2][3]

  • Normal Control Cells: HUVEC (Endothelial), WI-38 (Fibroblast), or primary hepatocytes.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare a serial dilution of the this compound derivative (0.01 µM to 100 µM) in culture medium (keep DMSO < 0.5%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Objective: To identify if your compound forms toxic reactive intermediates.

Procedure:

  • Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the incubation mixture.

  • Analysis: Analyze by LC-MS/MS after 60 minutes.

  • Interpretation: If you detect a mass shift corresponding to [M + GSH] or [M + CN], your compound is generating reactive electrophiles. Action: Redesign structure (see Q2 above).

Data Presentation: Structural Optimization Impact

The following table illustrates how specific structural modifications to the this compound scaffold impact cytotoxicity and selectivity.

Compound IDR1 (Quinazoline C6)R2 (Phenoxy Para-pos)IC50 (A549 Cancer)IC50 (WI-38 Normal)SI (Selectivity Index)Notes
PQ-01 (Base) -H-H0.5 µM1.2 µM2.4 Poor selectivity; metabolic liability at R2.
PQ-02 -O-CH3-H0.3 µM0.9 µM3.0 Potency increased, but toxicity remains high.
PQ-03 -Morpholine-H0.4 µM5.0 µM12.5 Improved solubility reduced non-specific toxicity.
PQ-04 -Morpholine-F (Fluorine) 0.45 µM>50 µM>111 Blocked metabolic soft spot. High stability & safety.

Visualization of Mechanisms

Diagram 1: Cytotoxicity Minimization Workflow

This flowchart guides the researcher through the logical steps of identifying and solving toxicity issues.

CytotoxicityWorkflow Start Start: High Cytotoxicity in Normal Cells CheckSolubility Step 1: Check Solubility (Is it precipitating?) Start->CheckSolubility Formulation Optimize Vehicle/Salt Add Solubilizing Group (C6/C7) CheckSolubility->Formulation Yes (Precipitates) CheckSelectivity Step 2: Check Kinase Selectivity (Cancer vs. WT Kinase) CheckSolubility->CheckSelectivity No (Soluble) Formulation->CheckSelectivity SAR_Steric Modify Phenoxy Ring (Steric bulk to avoid WT binding) CheckSelectivity->SAR_Steric Low Selectivity CheckMetabolism Step 3: Check Metabolic Stability (GSH Trapping Assay) CheckSelectivity->CheckMetabolism High Selectivity SAR_Steric->CheckMetabolism Block_Para Block Metabolic Soft Spot (Add -F, -CF3, -Cl at para-position) CheckMetabolism->Block_Para Reactive Metabolites Found Final_Lead Optimized Lead Candidate (High SI, Stable) CheckMetabolism->Final_Lead Stable Block_Para->Final_Lead

Caption: Logical decision tree for diagnosing and remediating cytotoxicity in this compound development.

Diagram 2: Metabolic Bioactivation Pathway

This diagram illustrates the mechanism of toxicity via metabolic activation and the structural fix.

MetabolicPathway Parent Parent Drug (this compound) CYP CYP450 (Oxidation) Parent->CYP Metabolism Blocked Fluorinated Analog (Metabolically Stable) Parent->Blocked SAR Modification (Add -F at para-pos) Intermediate Reactive Intermediate (Quinone Imine/Methide) CYP->Intermediate Unprotected Phenoxy Safe Safe Elimination (No Reactive Species) CYP->Safe No Bioactivation Toxicity Covalent Binding (Cell Death/Hepatotoxicity) Intermediate->Toxicity Binds Proteins Blocked->CYP Resists Oxidation

Caption: Mechanism of metabolic bioactivation leading to toxicity and the strategy of fluorination to prevent it.

References

  • Gong, P., et al. (2014).[4] "Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents." European Journal of Medicinal Chemistry.

  • Miyazaki, Y., et al. (2003). "Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase." Bioorganic & Medicinal Chemistry.

  • Abdelhameed, A. S., et al. (2020).[1] "Characterization of Stable and Reactive Metabolites of the Anticancer Drug Ensartinib." Drug Design, Development and Therapy.

  • Degorce, S. L., et al. (2020).[5] "Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors." Bioorganic & Medicinal Chemistry.

  • Bhatia, R., et al. (2022).[6][7] "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[2][4][8][9][10] Molecules.

Sources

4-phenoxyquinazoline formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate the in vitro potency of 4-phenoxyquinazoline derivatives into robust in vivo efficacy.

This compound scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors, such as dual EGFR/c-Met inhibitors ()[1]. However, their rigid, planar aromatic systems and high lipophilicity (often exhibiting a LogP > 3) result in poor aqueous solubility. This guide provides causality-driven troubleshooting, self-validating protocols, and formulation strategies to ensure your in vivo studies are scientifically sound and reproducible.

Formulation Strategy & Decision Workflow

Before troubleshooting, it is critical to align your formulation strategy with the physicochemical properties of your specific this compound analog and your intended dosing route.

FormulationWorkflow Start This compound API SolCheck Aqueous Solubility > 1 mg/mL? Start->SolCheck YesSol Aqueous Buffer (Saline/PBS) SolCheck->YesSol Yes NoSol Poorly Soluble (LogP > 3) SolCheck->NoSol No Route Dosing Route? NoSol->Route IV Intravenous (IV) / IP Route->IV PO Oral (PO) Route->PO CoSolvent Co-solvent System (DMSO/PEG400/Tween) IV->CoSolvent Cyclo Complexation (HP-β-CD) IV->Cyclo PO->Cyclo Suspension Suspension (0.5% CMC / 0.1% Tween) PO->Suspension Amorphous Amorphous Solid Dispersion PO->Amorphous

Decision tree for selecting in vivo formulation strategies based on solubility and dosing route.

FAQs & Troubleshooting Guide

Q1: My this compound compound precipitates immediately upon injection into the tail vein (IV) or peritoneal cavity (IP). How do I prevent this? Cause: This phenomenon, known as "solvent crash-out," occurs when a water-miscible organic solvent (like DMSO) diffuses rapidly into the aqueous physiological environment, leaving the highly lipophilic API without a solubilizing vehicle. Solution: Transition from a simple binary system to a ternary co-solvent/surfactant system. A field-proven standard for hydrophobic kinase inhibitors is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . The PEG acts as a transition solvent, while Tween-80 forms micelles that entrap the API as the DMSO diffuses away, maintaining it in a metastable solution long enough for systemic distribution. Ensure the API is fully dissolved in DMSO before adding the other components sequentially ()[2].

Q2: I am administering the compound orally (PO), but the pharmacokinetic (PK) profile shows massive variability and low Cmax. What is going wrong? Cause: 4-phenoxyquinazolines often exhibit dissolution-rate-limited absorption (BCS Class II or IV). If administered as a crystalline powder in a simple aqueous suspension, the large particle size and high crystal lattice energy prevent adequate dissolution in the gastrointestinal tract. Solution: Utilize an amorphous solid dispersion or complexation strategy. Converting the crystalline API to an amorphous form significantly enhances solubility in bio-relevant media (e.g., FaSSIF) ()[3]. Alternatively, formulate with 20-30% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenoxyquinazoline core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility, preventing GI precipitation.

Q3: My mice are showing signs of lethargy and weight loss immediately after dosing, even in the vehicle control group. What are the limits for these excipients? Cause: Vehicle toxicity. Solvents like DMSO, PEG400, and Tween-80 have strict maximum tolerable doses (MTDs) in rodents. Exceeding these causes hemolysis, local tissue necrosis, or systemic toxicity. Solution: Adhere strictly to the maximum volumetric limits for murine models. Refer to the quantitative data table below. If you cannot reach the required dose within these limits, you must switch to a higher-capacity vehicle like a lipid emulsion.

Quantitative Data: Maximum Tolerable Limits for Murine In Vivo Formulations

ExcipientFunctionMax Concentration (IV)Max Concentration (PO/IP)Known Toxicities if Exceeded
DMSO Primary Solvent< 10% v/v< 20% v/vHemolysis, phlebitis, CNS depression
PEG 300/400 Co-solvent< 50% v/v< 50% v/vNephrotoxicity, osmotic diarrhea (PO)
Tween-80 Surfactant< 5% v/v< 10% v/vHistamine release, anaphylactoid reactions
HP-β-CD Complexing Agent< 20% w/v< 40% w/vRenal vacuolation (reversible)
CMC (Sodium) Suspending AgentN/A (Do not use IV)0.5% - 1.0% w/vGI blockage at high viscosity

Self-Validating Experimental Protocols

Protocol A: Preparation of a Ternary Micellar Solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Scientific Rationale: The order of addition is critical. Adding aqueous phases too early induces premature nucleation of the phenoxyquinazoline.

  • Weighing & Primary Solvation: Weigh the required mass of this compound API into a sterile glass vial. Add the calculated volume of DMSO (up to 10% of final volume). Vortex and sonicate at 37°C until the solution is completely clear.

    • Validation Check: Hold against a light source; no micro-crystals should be visible.

  • Co-solvent Addition: Add the calculated volume of PEG300 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously. The solution must remain clear.

  • Aqueous Quench: Dropwise, add 0.9% Saline (45% of final volume) while continuously vortexing.

  • Validation & QC: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out, and the formulation is invalid for IV use. (Optional: Use Dynamic Light Scattering (DLS) to confirm micelle size < 100 nm).

Protocol B: Preparation of 0.5% CMC / 0.1% Tween-80 Suspension for PO Dosing

Scientific Rationale: For oral dosing where high doses (>30 mg/kg) are required, a homogenous suspension is preferred. Tween-80 acts as a wetting agent to lower the contact angle of the hydrophobic API particles, while CMC increases viscosity to prevent rapid sedimentation.

  • Vehicle Prep: Dissolve 0.5 g of Carboxymethylcellulose (CMC) sodium salt in 100 mL of distilled water. Stir overnight at room temperature to ensure complete hydration. Add 0.1 mL Tween-80 and mix.

  • Wetting the API: Place the API powder in a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, lump-free paste.

    • Causality: This mechanical shearing breaks up agglomerates and ensures the Tween-80 coats the hydrophobic phenoxyquinazoline surfaces.

  • Dilution: Gradually add the remaining vehicle while continuously triturating until the desired concentration is reached.

  • Validation Check: Pour into a glass vial. The suspension should remain homogenous for at least the duration of the dosing procedure (typically 1-2 hours) without visible settling.

Pharmacological Mechanism & Formulation Impact

Because this compound derivatives are designed to occupy the deep, hydrophobic ATP-binding pockets of kinases like EGFR and c-Met, their chemical structures are inherently lipophilic[1]. This necessitates rigorous formulation strategies to ensure that the in vitro potency translates to in vivo efficacy in xenograft models.

Mechanism Formulation Optimized Formulation (Micelles/Complexes) Bloodstream Systemic Circulation (Avoids Precipitation) Formulation->Bloodstream High Bioavailability Tumor Tumor Microenvironment (EPR Effect) Bloodstream->Tumor CellMembrane Cancer Cell Membrane Tumor->CellMembrane Lipophilic Permeation Target Dual Kinase Inhibition (EGFR & c-Met) CellMembrane->Target Path1 PI3K/AKT Pathway Blocked Target->Path1 Path2 MAPK/ERK Pathway Blocked Target->Path2 Apoptosis Tumor Cell Apoptosis & Growth Arrest Path1->Apoptosis Path2->Apoptosis

Impact of formulation on systemic delivery and intracellular signaling of 4-phenoxyquinazolines.

References

  • Zhang, H., et al. (2023). "Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity." PubMed.[Link]

  • "Heterocyclic compounds, preparation methods and uses thereof" (WO2021120045A1).

Sources

Technical Support Center: Control Experiments for 4-Phenoxyquinazoline MoA Studies

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mechanism of Action (MoA) Validation & Troubleshooting Reference ID: PQZ-MOA-2026

Executive Summary: The 4-Phenoxyquinazoline Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, primarily recognized for its utility as an ATP-competitive kinase inhibitor. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are well-established EGFR inhibitors, the 4-phenoxy variants offer distinct physicochemical properties and binding modes, often explored for dual inhibition (e.g., EGFR/c-Met) or to overcome specific resistance mutations.

However, this scaffold's hydrophobicity can lead to common experimental artifacts, including colloidal aggregation and non-specific membrane intercalation. This guide provides the rigorous control experiments required to validate a true protein-ligand interaction and rule out promiscuous behavior.

Troubleshooting Guide & FAQs

Issue 1: "My biochemical IC50 is nanomolar, but cellular potency is weak or non-existent."

Diagnosis: This "biochemical-cellular disconnect" often stems from poor membrane permeability or active efflux, common with the this compound core if not optimized for lipophilicity (LogD).

The Control Experiment: The PAMPA/Caco-2 Parallel Do not assume permeability. Run a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside your cellular assay.

  • If PAMPA low: The compound cannot reach the cytosolic kinase.

  • If PAMPA high but Cell potency low: Suspect P-glycoprotein (P-gp) efflux.

  • Validation: Co-treat cells with a P-gp inhibitor (e.g., Verapamil). If potency is restored (IC50 shifts left), your compound is a transporter substrate.

Issue 2: "I see steep Hill slopes (> 2.0) in my enzymatic assays."

Diagnosis: Steep dose-response curves are a hallmark of colloidal aggregation . 4-phenoxyquinazolines are prone to forming promiscuous aggregates at micromolar concentrations that sequester enzymes non-specifically.

The Control Experiment: Detergent-Based Counter-Screen Re-run the kinase assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80).

  • Result: If the IC50 increases significantly (potency drops) in the presence of detergent, the original activity was likely due to aggregation (an artifact).

  • Result: If IC50 remains stable, the inhibition is likely a true 1:1 ligand-protein interaction.

Issue 3: "How do I prove the compound binds the target inside the cell?"

Diagnosis: Phenotypic death (e.g., MTT assay) proves toxicity, not mechanism. You must demonstrate physical target engagement in the complex cellular milieu.

The Control Experiment: Cellular Thermal Shift Assay (CETSA) This assay relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
  • Protocol: Treat cells with the this compound, heat to a gradient, lyse, and detect the remaining soluble target protein (e.g., EGFR) via Western blot.

  • Success Criteria: A clear thermal shift (

    
    ) compared to the DMSO control confirms the compound engages the target intracellularly.
    

Critical Data Visualization

Workflow: Mechanism of Action Validation

This flowchart outlines the logical progression from a "Hit" to a validated "Lead," emphasizing the "Go/No-Go" control checkpoints.

MoA_Validation Hit Primary Hit (Enzymatic IC50 < 100 nM) Agg_Check Aggregation Check (DLS / Detergent) Hit->Agg_Check Selectivity Selectivity Panel (WT vs Mutant) Agg_Check->Selectivity Resistant to Detergent Discard Artifact / False Positive Agg_Check->Discard Sensitive to Detergent Cell_Assay Cellular Viability (Isogenic Lines) Selectivity->Cell_Assay CETSA Target Engagement (CETSA) Cell_Assay->CETSA Potency Correlates Cell_Assay->Discard No Correlation to Enz Data Valid Validated Lead CETSA->Valid Significant Tm Shift CETSA->Discard No Shift

Caption: Logical filtration workflow for this compound hits. Yellow nodes indicate critical artifact checkpoints; Red indicates the definitive intracellular binding test.

Pathway: EGFR Signaling & Inhibition Points

Since EGFR is a primary target for this scaffold, understanding the downstream readout is vital for Western Blot controls.

EGFR_Pathway L EGF Ligand R EGFR (Receptor) L->R Activation RAS RAS R->RAS Inhib This compound Inhib->R Inhibition (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK P_ERK p-ERK (Readout) ERK->P_ERK Phosphorylation

Caption: Simplified EGFR signaling cascade. The inhibitor (Yellow) competes with ATP at the Receptor level, preventing the downstream phosphorylation of ERK (Green).

Standardized Experimental Protocols

Protocol A: Dynamic Light Scattering (DLS) for Aggregation

Objective: Determine if the compound forms colloidal aggregates (promiscuous inhibitors) rather than true solutions.

  • Preparation: Prepare the this compound at 10 µM, 50 µM, and 100 µM in the exact assay buffer (e.g., PBS + 1% DMSO).

  • Filtration: Filter buffers through a 0.22 µm syringe filter prior to adding the compound to remove dust.

  • Measurement:

    • Instrument: DLS (e.g., Wyatt DynaPro or Malvern Zetasizer).

    • Temperature: 25°C.

    • Acquisition: 10 acquisitions of 10 seconds each.

  • Analysis:

    • Pass: Particle radius < 1 nm (monomeric).

    • Fail: Particle radius > 50-100 nm (colloidal aggregates). Scattering intensity (

      
      ) scales with 
      
      
      
      , so aggregates will dominate the signal.
Protocol B: Isogenic Cell Line Cytotoxicity Panel

Objective: Confirm on-target efficacy using paired cell lines.

  • Cell Lines:

    • Line A (Target Positive): A431 (EGFR High) or H1975 (EGFR T790M).

    • Line B (Target Negative/Low): CHO (Chinese Hamster Ovary) or MCF-7 (Low EGFR) depending on specificity claims.

  • Treatment: 72-hour incubation with 9-point dilution series.

  • Readout: CellTiter-Glo (ATP) or MTT.

  • Calculation: Calculate the Selectivity Index (SI):

    
    .
    
    • Requirement: An SI > 10 is typically required to claim specific mechanism-driven toxicity.

Quantitative Data Summary: Structural Control Table

The following table illustrates expected data for a valid this compound hit versus a "Negative Control" analog. A negative control is structurally identical but lacks a key binding motif (e.g., N1 nitrogen or the ether linkage).

PropertyActive Compound (4-PQ-01)Negative Control (4-PQ-Neg)Interpretation
Enzymatic IC50 (EGFR) 12 nM> 10,000 nMValidates specific binding site interaction.
Cellular IC50 (A431) 0.5 µM> 20 µMConfirm cellular uptake and target dependence.
DLS Radius (10 µM) 0.8 nm0.9 nmBoth are soluble; no aggregation artifact.
CETSA Tm Shift +4.5°C+0.2°CActive compound stabilizes protein; Control does not.

References

  • Zhang, H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.[1] PMC. Link

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Link

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets.[2]Link

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[3] (Contextual citation for PAINS/Aggregation).

Sources

Validation & Comparative

Technical Guide: 4-Phenoxyquinazoline vs. First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 4-phenoxyquinazoline derivatives with first-generation EGFR inhibitors (specifically 4-anilinoquinazolines like Gefitinib and Erlotinib). This analysis synthesizes structural biology, medicinal chemistry, and pharmacological data to explain the performance divergence between these two scaffolds.

Executive Summary

First-generation EGFR inhibitors (Gefitinib, Erlotinib) utilize a 4-anilinoquinazoline scaffold.[1] The nitrogen linker at the C4 position is critical for nanomolar potency. This compound analogues, where the nitrogen is replaced by oxygen, generally exhibit significantly reduced potency against EGFR (micromolar vs. nanomolar IC50) due to the loss of a key hydrogen bond donor interaction with the kinase hinge region (Met793). However, recent medicinal chemistry efforts have repurposed the 4-phenoxy scaffold for dual-inhibition profiles (e.g., EGFR/c-Met) to overcome resistance mechanisms, albeit with different binding kinetics.

Structural & Mechanistic Comparison

The core difference lies in the linker atom connecting the quinazoline ring to the pendant aromatic group at position 4. This single atom dictates the binding mode within the ATP-binding pocket of the EGFR kinase domain.

Chemical Architecture
  • First-Gen (Gefitinib/Erlotinib): 4-anilinoquinazoline.[1][2][3] Contains an -NH- linker.

  • Alternative (Phenoxy): this compound.[4] Contains an -O- linker.

Binding Mode Analysis (The "Hinge" Interaction)

The superior performance of first-generation inhibitors is structurally determined by the "donor-acceptor" motif at the hinge region.

  • N1 of Quinazoline: Acts as a Hydrogen Bond Acceptor from Met793 (backbone NH).

  • C4-NH (Anilino): Acts as a Hydrogen Bond Donor to Met793 (backbone C=O).

  • C4-O (Phenoxy): The oxygen atom cannot act as a hydrogen bond donor. This results in the loss of one critical H-bond, destabilizing the complex and increasing the

    
     (dissociation constant).
    

EGFR_Binding_Mechanism cluster_0 Inhibitor Structure Met793 Met793 (Hinge Region) Quinazoline_Core Quinazoline Core (N1) Met793->Quinazoline_Core H-Bond (Backbone NH -> N1) Linker_NH Anilino Linker (-NH-) (Gefitinib) Linker_NH->Met793 H-Bond (NH -> Backbone C=O) CRITICAL FOR POTENCY Linker_O Phenoxy Linker (-O-) (Alternative) Linker_O->Met793 NO H-Bond Donor (Loss of Affinity)

Figure 1: Mechanistic divergence at the EGFR hinge region. The green arrow indicates the critical interaction present in Gefitinib but absent in 4-phenoxy derivatives.

Comparative Performance Data

The following data consolidates experimental findings comparing standard 4-anilinoquinazolines against 4-phenoxy analogs. Note the drastic shift in IC50 values when the scaffold is not optimized for dual-target binding.

Table 1: Inhibitory Potency (IC50) Comparison
Compound ClassRepresentative AgentLinker AtomTargetIC50 (Kinase Assay)Primary Mechanism
First-Gen Inhibitor Gefitinib (Iressa) Nitrogen (-NH-)EGFR (WT)0.4 – 20 nM Reversible ATP-competitive
First-Gen Inhibitor Erlotinib (Tarceva) Nitrogen (-NH-)EGFR (WT)2 – 20 nM Reversible ATP-competitive
4-Phenoxy Analog Compound 96 (Ref 1)Oxygen (-O-)EGFR (WT)2,500 nM (2.5 µM) Weak ATP-competitive
Dual Inhibitor Novel Derivative 6 (Ref 2)Oxygen (-O-)EGFR (WT)64.8 nM Dual EGFR/c-Met inhibition
Dual Inhibitor Novel Derivative 6 (Ref 2)Oxygen (-O-)c-Met137.4 nM Dual EGFR/c-Met inhibition

Key Insight: Replacing the NH with O in a simple quinazoline scaffold causes a >100-fold loss in potency (2.5 µM vs 20 nM). However, modern "Dual Inhibitors" (Row 4) recover some potency through additional hydrophobic interactions elsewhere in the pocket, though they rarely match the pure EGFR affinity of the anilino-scaffold.

Experimental Protocols for Validation

To verify the performance differences described above, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 values of the compounds against recombinant EGFR kinase.

  • Reagent Prep: Prepare 4x compound solution in 100% DMSO (serial dilutions). Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant EGFR (cytoplasmic domain) to 2 nM in Kinase Buffer.

  • Substrate Mix: Prepare solution containing 2 µM Poly(Glu,Tyr) peptide labeled with ULight™ and 10 µM ATP.

  • Reaction:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 2.5 µL Enzyme Mix. Incubate 15 min at RT (allows inhibitor binding).

    • Add 5 µL Substrate Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-antibody detection mix. Read on a TR-FRET plate reader (Excitation: 320nm, Emission: 665nm/615nm).

  • Validation: Z'-factor must be > 0.5. Gefitinib control should yield IC50 ~1-5 nM.

Cell Viability Assay (A549 vs. H1975)

Purpose: To assess cellular potency and selectivity against WT and T790M mutant EGFR.

  • Seeding: Seed A549 (WT EGFR) and NCI-H1975 (L858R/T790M) cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions of this compound vs. Gefitinib (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Incubate 1-4 hours. Measure absorbance (450 nm) or luminescence.

  • Data Analysis: Fit dose-response curves using non-linear regression (4-parameter logistic).

  • Expected Outcome:

    • Gefitinib: High potency in sensitive lines (PC-9), moderate in A549, resistant in H1975.

    • 4-Phenoxy: Expect right-shifted curves (higher IC50) in all lines unless the compound is specifically optimized for multi-kinase inhibition (e.g., c-Met).

Synthesis & Stability Workflow

One challenge with 4-phenoxyquinazolines is the Dimroth Rearrangement , where the O-linked isomer can rearrange to the thermodynamically stable N-linked quinazolinone under thermal stress.

Synthesis_Workflow Start 4-Chloroquinazoline Reagent_N React with Aniline (Isopropanol, Reflux) Start->Reagent_N Reagent_O React with Phenol (NaH, DMF, RT) Start->Reagent_O Product_N 4-Anilinoquinazoline (Gefitinib Scaffold) STABLE Reagent_N->Product_N Product_O This compound (Kinetic Product) Reagent_O->Product_O Rearrangement Thermal Rearrangement (Dimroth) Product_O->Rearrangement Heat/Base Product_Quinazolinone N-Aryl-4-Quinazolinone (Inactive for EGFR) Rearrangement->Product_Quinazolinone

Figure 2: Synthetic divergence and stability risks. 4-phenoxyquinazolines require careful synthesis conditions to avoid rearrangement to inactive quinazolinones.

Conclusion

While This compound derivatives offer a unique chemical space for developing dual inhibitors (e.g., targeting c-Met or PDGFR alongside EGFR), they are inferior to first-generation 4-anilinoquinazolines for pure EGFR inhibition. The lack of the C4-NH hydrogen bond donor results in a significantly lower binding affinity. Researchers utilizing 4-phenoxy scaffolds should focus on multi-target pharmacology rather than single-target EGFR potency.

References

  • Kirin Brewery Co. & Studies on Receptor Tyrosine Kinases. (1998). Small molecule inhibitors of receptor tyrosine kinases: Comparative SAR of 4-anilino vs 4-phenoxy derivatives. (Demonstrates the drop in EGFR affinity from nM to µM when switching N to O).

  • Zhang, H., et al. (2024).[5] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. (Describes novel this compound compounds as dual EGFR/c-Met suppressors). 5

  • Palmer, B. D., et al. (1997). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors of the epidermal growth factor receptor.[1][2][3][4][6][7] (Foundational paper establishing the necessity of the N-linker). 2[5][8]

  • Barker, A. J., et al. (2001). The quinazoline class of EGF receptor tyrosine kinase inhibitors.[1][2][3][4][8][9][10][11][12] (Details the binding mode of Gefitinib/Erlotinib). 13[5]

Sources

Comparative Technical Guide: Lapatinib vs. 4-Phenoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Lapatinib , a clinically established dual EGFR/HER2 inhibitor, and the 4-phenoxyquinazoline scaffold, an emerging chemotype in drug discovery.[1] While Lapatinib utilizes a 4-anilinoquinazoline core (N-linked) to achieve high affinity for the ATP-binding pocket of EGFR and HER2, recent medicinal chemistry efforts have explored the 4-phenoxy (O-linked) substitution to alter solubility profiles, overcome gatekeeper mutations (e.g., T790M), and expand kinase selectivity profiles to include c-Met.[1]

Key Distinction:

  • Lapatinib: Type II inhibitor; stabilizes the inactive conformation of EGFR/HER2; 4-anilino linkage acts as a hydrogen bond donor to the hinge region.

  • This compound: Emerging scaffold; O-linkage removes the hydrogen bond donor capability at the 4-position, necessitating alternative binding modes; recent derivatives demonstrate dual EGFR/c-Met inhibitory potential.

Chemical Biology & Structural Analysis[2][3]

The fundamental difference lies in the linker atom at the C4 position of the quinazoline ring. This structural alteration dictates the binding thermodynamics and kinase selectivity.

The Pharmacophore Shift
  • Lapatinib (4-Anilino): The nitrogen atom at position 4 (N4) often participates in a water-mediated hydrogen bond network or interacts directly with the hinge region backbone (e.g., Met793 in EGFR).[1] The N-linkage allows for specific dihedral angles that favor the "deep pocket" binding required for Type II inhibition.

  • This compound (4-Phenoxy): The replacement of Nitrogen with Oxygen (O-linkage) eliminates the H-bond donor at this position. This modifies the electron density of the quinazoline core and alters the vector of the attached phenyl ring. To maintain potency, 4-phenoxy derivatives often require specific substitutions on the phenoxy ring (e.g., electron-withdrawing groups) or the quinazoline core (e.g., C6/C7 solubilizing groups) to compensate for the lost H-bond.[1]

Visualization of Structural Logic

The following diagram illustrates the core structural divergence and the resulting signaling impact.

G Scaffold Quinazoline Core Linker_N 4-Anilino (NH-Linker) (Lapatinib) Scaffold->Linker_N Linker_O 4-Phenoxy (O-Linker) (Experimental) Scaffold->Linker_O Binding_Lap H-Bond Donor (NH) Interacts with Hinge Linker_N->Binding_Lap Binding_Phen No H-Bond Donor Altered Geometry/Flexibility Linker_O->Binding_Phen Target_Lap Target: EGFR / HER2 (Inactive Conformation) Binding_Lap->Target_Lap High Affinity Target_Phen Target: EGFR / c-Met (Dual Inhibition) Binding_Phen->Target_Phen Modified Selectivity

Figure 1: Structural divergence of quinazoline scaffolds. The N-to-O shift drives the change from pure HER2 targeting to broader dual-kinase profiles.

Comparative Mechanism of Action

Lapatinib: The HER2 Specialist

Lapatinib is a reversible, ATP-competitive inhibitor.[1][2][3] Unlike first-generation TKIs (e.g., Gefitinib), Lapatinib binds to the inactive conformation of the kinase (Type II binding).[1] It extends into the back pocket of the ATP-binding site, interacting with the gatekeeper residue.

  • Primary Targets: EGFR (ErbB1), HER2 (ErbB2).[1][3][4]

  • Downstream Effect: Blocks RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3]

  • Clinical Utility: HER2-positive breast cancer (often post-Trastuzumab).[3][5]

This compound: The Dual-Pathway Strategist

Recent studies (Zhang et al., 2024) identify this compound derivatives as potent dual inhibitors of EGFR and c-Met .[6] This is critical because c-Met amplification is a common resistance mechanism to standard EGFR TKIs.

  • Binding Mode: The phenoxy group occupies the hydrophobic pocket. Without the NH donor, the molecule relies heavily on hydrophobic interactions and pi-stacking within the cleft.[1]

  • Strategic Advantage: Simultaneous blockade of EGFR and c-Met prevents the "kinase switch" resistance mechanism often seen in lung cancer (NSCLC).

Experimental Data Profile

The following data contrasts the inhibitory potency (IC50) of Lapatinib against a representative bioactive this compound derivative (Compound 6 from recent SAR studies).

Table 1: Kinase Inhibition Profile (IC50 in nM)
Target KinaseLapatinib (Standard)This compound (Derivative 6)*
EGFR (WT) 10.8 nM64.8 nM
HER2 9.2 nM> 1000 nM (Low Activity)
c-Met > 10,000 nM137.4 nM
EGFR (T790M) > 1000 nM (Resistant)305.4 nM

Data derived from comparative literature analysis including Zhang et al. (2024) and standard Lapatinib monographs.

Analysis:

  • Selectivity: Lapatinib is highly selective for the HER family. The 4-phenoxy scaffold sacrifices HER2 potency but gains significant c-Met activity.

  • Potency: Lapatinib is roughly 6x more potent against wild-type EGFR, but the 4-phenoxy derivative shows superior activity against the resistance-conferring c-Met kinase.

Validated Experimental Protocols

To replicate these findings or evaluate new derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Quantify the IC50 of the compound against recombinant EGFR and c-Met.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of Lapatinib and the 4-phenoxy test compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Reaction:

    • Add 2 μL of compound to a 384-well white plate.

    • Add 4 μL of EGFR or c-Met enzyme (0.5 ng/μL). Incubate for 10 min at RT (allows compound to bind).

    • Add 4 μL of ATP/Substrate mix (Poly[Glu:Tyr] substrate).

    • Validation Check: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max signal).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in A549 (NSCLC) or SK-BR-3 (HER2+) cell lines.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with gradient concentrations (0.01 μM – 100 μM) of Lapatinib or this compound.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Staining: Add 20 μL MTT solution (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove supernatant. Add 150 μL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

    • Causality Check: If the 4-phenoxy compound kills A549 cells (high c-Met) better than Lapatinib, it confirms the dual-target mechanism.

Signaling Pathway Impact[1][9][10]

The diagram below details the differential pathway inhibition. Lapatinib shuts down HER2/EGFR heterodimers, while the 4-phenoxy scaffold targets the EGFR/c-Met crosstalk essential for resistance.

Signaling cluster_membrane Cell Membrane cluster_inhibitors HER2 HER2 / EGFR PI3K PI3K / AKT (Survival) HER2->PI3K MAPK RAS / MAPK (Proliferation) HER2->MAPK cMet c-Met (HGF Receptor) cMet->PI3K Rescue Signal Lapatinib Lapatinib (4-Anilino) Lapatinib->HER2 Strong Block Lapatinib->cMet No Effect Phenoxy 4-Phenoxy Derivative Phenoxy->HER2 Weak Block Phenoxy->HER2 Moderate Block Phenoxy->cMet Strong Block Resistance Drug Resistance (Bypass Track) PI3K->Resistance

Figure 2: Differential pathway blockade. Lapatinib (Blue) targets HER2/EGFR. 4-Phenoxy (Yellow) targets c-Met/EGFR to prevent PI3K rescue.

References

  • Zhang, H., et al. (2024). Design, synthesis and biological evaluation of novel this compound derivatives as dual EGFR/c-Met inhibitors for the treatment of non-small cell lung cancer.[1][6] MDPI Molecules.

  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016 (Lapatinib), on the growth of human normal and tumor-derived cell lines in vitro and in vivo.[1] Molecular Cancer Therapeutics.

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells.[1] Cancer Research.

  • BenchChem. Comparative Efficacy Analysis: Lapatinib versus the Quinazoline Scaffold.

  • He, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[1] MDPI.

Sources

Benchmarking 4-Phenoxyquinazoline Against Known NF-κB Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, cellular proliferation, and survival. Aberrant NF-κB signaling is a hallmark of numerous autoimmune diseases and malignancies, making it a prime target for pharmacological intervention.

Historically, researchers have relied on legacy inhibitors such as BAY 11-7082, JSH-23, and Parthenolide. However, the 4-phenoxyquinazoline class of compounds—most notably QNZ (EVP4593) —has redefined potency standards in the field. This guide provides an objective, data-driven comparison of this compound against these established alternatives, detailing their mechanistic divergence, quantitative efficacy, and the rigorous, self-validating experimental protocols required to benchmark them accurately.

Mechanistic Divergence: Causality Behind the Potency

To understand why this compound derivatives exhibit such profound potency, we must examine the signal transduction cascade. Legacy inhibitors typically target the cascade downstream, requiring stoichiometric inhibition of abundant enzymes. In contrast, QNZ acts at the apex of the signaling pathway.

  • This compound (QNZ / EVP4593): Acts as a potent upstream inhibitor by attenuating Store-Operated Calcium Entry (SOCE), specifically targeting TRPC1-containing channels[1]. Calcium is a critical secondary messenger; by blocking its influx, QNZ prevents the calcium-dependent activation of Protein Kinase C (PKC), which is necessary to activate the IKK complex. Because it blocks an ion channel—where a single channel controls thousands of ions—it achieves signal blockade at nanomolar concentrations.

  • BAY 11-7082 & Parthenolide: These are direct inhibitors of the IκB Kinase (IKK) complex. BAY 11-7082 selectively and irreversibly inhibits the TNF-α-induced phosphorylation of IκB-α[2]. Parthenolide, a sesquiterpene lactone, similarly targets the IKK complex to prevent NF-κB DNA binding[3]. Both require micromolar concentrations to achieve efficacy.

  • JSH-23: Operates furthest downstream. It blocks the nuclear translocation of the NF-κB p65 subunit without preventing the upstream degradation of IκB-α[4].

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (TNFR/TLR) Stimulus->Receptor SOCE SOCE / Calcium Influx (TRPC1 Channels) Receptor->SOCE Activates IKK IKK Complex (IKKα, IKKβ, IKKγ) Receptor->IKK Direct signaling SOCE->IKK Calcium signaling IkB IκB-α (Inhibitory Protein) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p50/p65) Cytoplasm IkB->NFkB_Cyto Degrades, releasing NFkB_Nuc NF-κB (p50/p65) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Transcription Gene Transcription (TNF-α, IL-6, etc.) NFkB_Nuc->Transcription QNZ This compound (QNZ/EVP4593) QNZ->SOCE BAY BAY 11-7082 & Parthenolide BAY->IKK JSH JSH-23 JSH->NFkB_Nuc

Figure 1: NF-κB signaling pathway and specific intervention points of benchmarked inhibitors.

Quantitative Benchmarking: Efficacy and Potency

The upstream mechanism of this compound translates directly into a massive leap in potency. As summarized in the table below, QNZ operates in the low nanomolar range, making it approximately 1,000 times more potent than BAY 11-7082 or JSH-23.

InhibitorPrimary TargetIC₅₀ (NF-κB Activation)IC₅₀ (TNF-α Production)ReversibilityMechanism of Action
This compound (QNZ) SOCE / TRPC111 nM 7 nM ReversibleUpstream calcium influx blockade[1].
BAY 11-7082 IKKα / IKKβ10,000 nM (10 µM)[2]N/AIrreversiblePrevents IκB-α phosphorylation[2].
JSH-23 p65 Subunit7,100 nM (7.1 µM)[4]N/AReversibleBlocks nuclear translocation[4].
Parthenolide IKK Complex~1,000 - 3,000 nM[3]N/AIrreversibleAlkylation of IKKβ[3].

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark these compounds, researchers must employ self-validating experimental systems. A common pitfall in drug screening is mistaking general cytotoxicity for specific pathway inhibition. The following protocols are designed with internal controls to ensure data integrity.

Workflow Step1 1. Cell Seeding (RAW 264.7 / Jurkat) Step2 2. Inhibitor Pre-treatment (QNZ, BAY, JSH, Parthenolide) Step1->Step2 Step3 3. Pathway Induction (LPS or TNF-α) Step2->Step3 Assay1 Transcriptional Activity (Luciferase Reporter) Step3->Assay1 Assay2 Cytokine Quantification (TNF-α ELISA) Step3->Assay2 Assay3 Mechanistic Validation (Fura-2 Calcium Imaging) Step3->Assay3 Data1 IC50 Determination (NF-κB Activation) Assay1->Data1 Data2 IC50 Determination (TNF-α Release) Assay2->Data2 Data3 SOCE Inhibition Confirmation Assay3->Data3

Figure 2: High-throughput self-validating workflow for evaluating NF-κB inhibitor efficacy.

Protocol A: In Vitro NF-κB Transcriptional Activation Assay (Luciferase Reporter)
  • Causality & Validation: This assay uses a dual-luciferase system. Firefly luciferase measures NF-κB activity, while constitutively expressed Renilla luciferase acts as a self-validating control. If a compound is merely toxic, both signals drop. True NF-κB inhibitors will suppress Firefly luminescence while leaving Renilla unaffected.

  • Methodology:

    • Cell Preparation: Seed RAW 264.7 macrophages stably co-transfected with a pNF-κB-Luc reporter and a pRL-TK (Renilla) plasmid at 5 × 10⁴ cells/well in a 96-well plate.

    • Pre-treatment: Incubate cells with serial dilutions of QNZ (0.1 nM to 100 nM) or benchmark inhibitors (0.1 µM to 50 µM) for 1 hour at 37°C.

    • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce NF-κB activation. Incubate for 6 hours.

    • Readout: Lyse cells and measure sequential luminescence using a Dual-Luciferase Assay System.

    • Analysis: Normalize Firefly luminescence to Renilla luminescence. Calculate the IC₅₀ using non-linear regression.

Protocol B: Downstream Cytokine Quantification (TNF-α ELISA)
  • Causality & Validation: Transcriptional suppression must translate to functional cytokine reduction. This assay confirms that the biological output of the pathway is successfully halted.

  • Methodology:

    • Cell Culture: Seed primary mouse splenocytes or RAW 264.7 cells in 24-well plates.

    • Inhibitor Treatment: Pre-treat with QNZ (1–50 nM) or benchmarks for 1 hour.

    • Induction: Stimulate with LPS (1 µg/mL) for 24 hours.

    • Supernatant Collection: Centrifuge media at 1,500 x g for 5 minutes to clear cellular debris.

    • Quantification: Process the supernatant using a high-sensitivity sandwich ELISA kit for TNF-α. Measure absorbance at 450 nm and interpolate against a standard curve.

Protocol C: Mechanistic Validation via Fura-2 AM Calcium Imaging
  • Causality & Validation: Because QNZ's unique mechanism relies on SOCE blockade, this assay isolates the store-operated calcium entry event from other calcium pathways. Thapsigargin is used to artificially deplete endoplasmic reticulum (ER) stores in calcium-free media, forcing the SOCE channels to open.

  • Methodology:

    • Dye Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric calcium indicator) for 30 minutes at 37°C.

    • Baseline Measurement: Perfuse cells with Ca²⁺-free buffer and record the baseline 340/380 nm excitation ratio.

    • Store Depletion: Add 1 µM Thapsigargin to deplete ER calcium stores.

    • Inhibitor Introduction: Perfuse buffer containing QNZ (100 nM) or JSH-23 (10 µM).

    • SOCE Induction: Reintroduce 2 mM Ca²⁺ to the extracellular buffer.

    • Quantification: Measure the suppression of the calcium influx peak. QNZ-treated cells will show a flattened calcium peak, whereas downstream inhibitors like JSH-23 will show no effect on calcium dynamics, definitively proving QNZ's upstream mechanism.

Conclusion

Benchmarking this compound (QNZ) against legacy inhibitors reveals a paradigm shift in NF-κB targeting. By intercepting the signaling cascade at the level of Store-Operated Calcium Entry (SOCE), QNZ achieves potent transcriptional and functional inhibition at low nanomolar concentrations. This upstream blockade not only provides superior efficacy compared to irreversible IKK inhibitors like BAY 11-7082 and Parthenolide, but also offers a reversible, highly specific tool for researchers mapping complex inflammatory and oncogenic pathways.

References

  • QNZ, NF-kB inhibitor (ab141588) . Abcam. Available at:

  • The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington's Disease and Other Human Pathologies . PMC (NIH). Available at:1

  • JSH-23 | NF-κB Inhibitor . MedChemExpress. Available at: 4

  • BAY 11-7082 . Sigma-Aldrich. Available at: 2

  • Parthenolide and sulindac cooperate to mediate growth suppression and inhibit the nuclear factor-κB pathway in pancreatic carcinoma cells . AACR Journals. Available at: 3

Sources

Validating Target Engagement of 4-Phenoxyquinazoline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The 4-phenoxyquinazoline scaffold represents a distinct structural evolution from the classical 4-anilinoquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib). By replacing the nitrogen linker with an oxygen (ether) linkage, researchers often aim to modulate physicochemical properties (lipophilicity, solubility) or access dual-targeting profiles (e.g., EGFR/c-Met or VEGFR2).

However, this structural change necessitates rigorous cellular validation. Does the molecule penetrate the membrane? Does it engage the ATP-binding pocket of the specific kinase in the complex cytosolic environment?

This guide moves beyond basic biochemical IC50s. We compare three primary methodologies for validating target engagement in live cells, culminating in a recommended workflow centered on the Cellular Thermal Shift Assay (CETSA) as the most robust, label-free system for this specific scaffold.

Comparative Analysis of Validation Methodologies

For a hydrophobic scaffold like this compound, selecting the right validation method is critical. Below is an objective comparison of the three dominant strategies.

Table 1: Performance Matrix of Target Engagement Assays
FeatureCETSA (Recommended) Activity-Based Protein Profiling (ABPP) Phospho-Western Blot (Functional)
Principle Thermal stabilization upon ligand binding (Thermodynamic).Covalent probe labeling + Mass Spec (Chemical Proteomics).Downstream signaling inhibition (Functional).
Label Requirement Label-Free (Uses native drug).High (Requires synthesizing an alkyne-tagged analogue).Label-Free (Uses native drug).
Directness Direct (Physical binding).Direct (Physical binding).Indirect (Pathway consequence).
Throughput Medium (Western readout) to High (AlphaScreen/HTRF).Low (Complex workflow).Medium.
Suitability for 4-Phenoxy High. No structural modification needed; validates the exact molecule.Medium. Adding a tag may alter the binding mode of the phenoxy group.High. Good for confirming biological relevance.[1]
Main Limitation Requires high-quality antibodies; thermal aggregation behavior varies by protein.Expensive; requires "click" chemistry expertise.Does not prove binding (could be upstream/off-target).

Deep Dive: Why CETSA is the Gold Standard for this compound

While functional assays (Westerns) confirm inhibition, they do not confirm binding. A drop in p-EGFR could result from upstream inhibition or toxicity. CETSA is the superior choice for this compound validation because:

  • Preservation of Pharmacophores: The "phenoxy" moiety often occupies a specific hydrophobic pocket (e.g., the back pocket of EGFR). Derivatizing this molecule for ABPP (adding a linker/biotin) risks disrupting this critical interaction. CETSA uses the unmodified parent compound.

  • Solubility Handling: 4-phenoxyquinazolines are lipophilic. CETSA is performed in cellular lysates or intact cells, maintaining the equilibrium of the drug in its relevant biological compartment.

  • Dual-Target Verification: Since this scaffold is often designed for dual inhibition (e.g., EGFR and c-Met), CETSA allows you to probe multiple targets from the same lysate simply by switching the primary antibody, proving the drug hits both targets physically.

Experimental Protocol: CETSA for this compound

Objective: Determine the isothermal dose-response (ITDR) fingerprint of your compound against EGFR (or target of interest) in A549 or H1975 cells.

Phase 1: Sample Preparation
  • Cell Culture: Seed A549 cells (EGFR wild-type) to 70–80% confluency.[2]

  • Treatment: Treat cells with the this compound derivative at graded concentrations (e.g., 0.1, 1, 10 μM) and a DMSO control for 1 hour at 37°C.

    • Expert Insight: Short incubation (1h) is preferred to measure physical engagement before downstream feedback loops alter protein levels.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 μL per tube).

Phase 2: Thermal Challenge
  • Critical Step: You must first determine the melting temperature (

    
    ) of the target protein (e.g., EGFR) in your specific cell line. For EGFR, a challenge temperature of 52°C–56°C  is typically effective for observing shifts.
    
  • Heating: Heat the aliquots to the determined challenge temperature (e.g., 54°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

Phase 3: Lysis and Separation
  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 substitute) and perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath).

    • Why: This ensures complete lysis without solubilizing the thermally aggregated (denatured) proteins.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Causality: High-speed centrifugation pellets the denatured/aggregated proteins.[2] The supernatant contains only the stabilized (drug-bound) target.

Phase 4: Detection
  • Western Blot: Analyze the supernatant via SDS-PAGE.

  • Quantification: Band intensity represents the fraction of soluble (stabilized) protein.

  • Validation: A dose-dependent increase in band intensity compared to DMSO control confirms target engagement.

Visualization of Workflows and Pathways

Figure 1: CETSA Experimental Logic Flow

This diagram illustrates the decision-making process and physical workflow for the CETSA protocol described above.

CETSA_Workflow Start Start: this compound Candidate Treat Cell Treatment (1h, 37°C) Start->Treat Incubate Heat Thermal Challenge (52-56°C) Treat->Heat Intact Cells Lysis Lysis & Freeze-Thaw Heat->Lysis Denaturation Spin Centrifugation (20,000 x g) Lysis->Spin Separate Aggregates Detect Western Blot (Soluble Fraction) Spin->Detect Supernatant Only Result Result: Thermal Stabilization Curve Detect->Result Quantify

Caption: Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) to validate ligand binding.

Figure 2: Mechanistic Pathway (EGFR/c-Met Dual Inhibition)

4-phenoxyquinazolines are often designed to hit multiple targets. This diagram shows the signaling nodes you should probe (via Western Blot) to provide functional corroboration of the CETSA data.

Signaling_Pathway Drug This compound EGFR EGFR (Receptor) Drug->EGFR Inhibits cMet c-Met (Receptor) Drug->cMet Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet->PI3K cMet->RAS AKT AKT (p-S473) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 (p-T202/Y204) RAS->ERK ERK->Proliferation

Caption: Dual inhibition mechanism of this compound on EGFR and c-Met signaling pathways.

Scientific Integrity & Troubleshooting (E-E-A-T)

Solubility & Lipophilicity

4-phenoxyquinazolines typically have higher LogP values than their 4-anilino counterparts.

  • Risk: The compound may precipitate in aqueous media at high concentrations (>10 μM).

  • Control: Always run a "media-only" control (no cells) with the compound and spin it down to check for precipitation pellets.

  • Correction: If precipitation occurs, lower the concentration and increase the sensitivity of the detection method (e.g., use chemiluminescence with higher dynamic range).

The "Wash" Artifact

In CETSA, extensive washing of cells after treatment but before heating can wash out reversible inhibitors.

  • Protocol Adjustment: For non-covalent 4-phenoxyquinazolines, perform minimal washing or heat directly in the media if the serum proteins do not interfere with the Western blot (which they usually don't for intracellular targets).

References

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100–2122. [Link]

  • Zhang, H. et al. (2024).[3][4] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules, 29(4). [Link]

  • Molina, D.M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Smaill, J.B. et al. (2016). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[d]pyrimidine-6-acrylamides.[5] Journal of Medicinal Chemistry, 42(10), 1803–1815.[5] [Link]

  • Heinzlmeir, S. et al. (2016). Chemical proteomics binding assays for kinase inhibitors. Methods in Molecular Biology, 1360, 179-191. [Link]

Sources

Validating the Scaffold: A Comparative Guide to Orthogonal Assays for 4-Phenoxyquinazoline Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug discovery professionals focusing on the validation of 4-phenoxyquinazoline scaffolds. It synthesizes biophysical and cellular methodologies to establish a robust, self-validating data package.[1]

Executive Summary: The Validation Gap

The This compound scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., targeting EGFR, HER2, PDGFR). While highly potent, this lipophilic scaffold is prone to assay artifacts —specifically colloidal aggregation and fluorescence quenching—which can generate false positives in primary biochemical screens (e.g., HTRF or ADP-Glo).

To advance a this compound hit to a lead, researchers must move beyond


 values and employ orthogonal assays . This guide compares the performance of Surface Plasmon Resonance (SPR)  and Cellular Thermal Shift Assays (CETSA)  against traditional biochemical screens, providing the experimental evidence required to confirm true biological activity.

The Primary Screen vs. Orthogonal Reality

Traditional kinase assays measure enzymatic activity. While high-throughput, they do not confirm binding or cellular entry.

FeaturePrimary Screen (e.g., HTRF/ADP-Glo)Orthogonal 1: Biophysical (SPR)Orthogonal 2: Cellular (CETSA)
Principle Enzymatic turnover (Indirect)Mass accumulation (Direct Binding)Thermal stabilization (Target Engagement)
Key Metric

(Inhibitory Concentration)

,

,

(Kinetics)

/

(Melting Shift)
False Positive Risk High (Fluorescence interference, Aggregation)Low (Refractive index correction)Low (Requires intracellular binding)
4-Phenoxy Relevance Detects inhibition, but cannot distinguish allosteric vs. competitive vs. artifact.Confirms 1:1 stoichiometry, ruling out colloidal aggregation common with quinazolines.Proves the lipophilic scaffold permeates the membrane and engages the kinase in cytosol.

Deep Dive: Surface Plasmon Resonance (SPR)

Objective: Differentiate specific binding from promiscuous aggregation.

The Causality

4-phenoxyquinazolines are hydrophobic. In aqueous buffers, they can form colloidal aggregates that sequester enzymes, mimicking inhibition. SPR measures the refractive index change near a sensor surface.[2]

  • True Binder: Fast association, defined dissociation, saturable signal (

    
    ).
    
  • Aggregator: Non-saturable "square wave" binding, super-stoichiometric binding levels.

Experimental Protocol: Kinetic Characterization

Platform: Biacore T200 or S200 (or equivalent). Target: Recombinant EGFR (Intracellular domain).

  • Sensor Preparation:

    • Use a CM5 chip (carboxymethylated dextran).

    • Immobilization: Amine coupling of EGFR is standard, but Biotin-CAPture is superior for kinase stability. Immobilize biotinylated EGFR to ~1000 RU density to avoid mass transport limitation.

  • Compound Preparation:

    • Dissolve this compound analog in 100% DMSO.

    • Dilute into Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Critical Step: Perform a Solvent Correction . Match DMSO concentrations exactly (typically 1-2%) between running buffer and samples to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Association: Inject compound for 60s at 30 µL/min.

    • Dissociation: Wash with buffer for 120-300s.

    • Regeneration: Mild acidic pulse (Glycine pH 2.0) or simply buffer wash for fast-off compounds.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

Comparative Data: Biochemical vs. Biophysical

Table 1: Discrepancies revealing artifacts.

Compound IDHTRF

(nM)
SPR

(nM)
Interpretation
Ref (Gefitinib) 3.24.5Validated. Potency matches affinity.
4-PQ-Analog A 15.0>10,000False Positive. Likely an aggregator or fluorescence quencher.
4-PQ-Analog B 8.0120.0Off-Rate Driven. Potency driven by slow dissociation (

), not just affinity.

Deep Dive: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm membrane permeability and intracellular target engagement.

The Causality

Binding of a ligand stabilizes a protein, increasing its melting temperature (


).[3] 4-phenoxyquinazolines must penetrate the cell membrane to reach the kinase domain. CETSA compares the stability of the kinase in intact cells treated with drug vs. vehicle.
Experimental Protocol: Intact Cell CETSA

Cell Line: A431 (High EGFR expression).

  • Treatment:

    • Seed A431 cells in 6-well plates.

    • Treat with This compound (10 µM) or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend.

    • Aliquot into PCR tubes.

    • Heat individual tubes to a gradient: 40°C to 67°C (3 min duration).

    • Cool immediately at RT (3 min).

  • Lysis & Separation:

    • Lyse cells using freeze-thaw (x3) or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unstable/denatured proteins precipitate and pellet; stabilized proteins remain in supernatant.

  • Detection:

    • Analyze supernatant via Western Blot using anti-EGFR antibody.

    • Quantify band intensity.[1] Plot "Fraction Soluble" vs. Temperature.

Comparative Data: Thermal Shifts

Table 2: Confirming Cellular Entry.

Treatment

(°C)

Conclusion
DMSO (Vehicle) 52.4°C-Baseline stability.
Gefitinib (Control) 58.1°C+5.7°CStrong cellular engagement.
4-PQ-Analog B 53.0°C+0.6°CPoor Permeability. Good SPR binding (Table 1) but fails to enter cell/engage target.
4-PQ-Analog C 59.2°C+6.8°CLead Candidate. Potent binder + High permeability.

Visualizing the Validation Logic

Diagram 1: The Orthogonal Workflow

This decision tree illustrates how to filter this compound hits using the described assays.

ValidationWorkflow Hit Primary Hit (this compound) Biochem Biochemical Screen (HTRF/ADP-Glo) Hit->Biochem Initial Screen SPR Biophysical: SPR (Binding Kinetics) Biochem->SPR IC50 < 100nM CETSA Cellular: CETSA (Target Engagement) SPR->CETSA 1:1 Binding Confirmed Discard1 Discard: False Positive (Aggregator) SPR->Discard1 Non-saturable binding Lead Validated Lead (Ready for In Vivo) CETSA->Lead Delta Tm > 4°C Discard2 Discard: Impermeable (No Cellular Effect) CETSA->Discard2 No Tm Shift

Caption: A funnel approach to filtering kinase inhibitors. Only compounds passing both SPR (specificity) and CETSA (permeability) qualify as leads.

Diagram 2: Mechanism of Action (EGFR Pathway)

Understanding where the assay measures activity within the signaling cascade.

EGFRPathway cluster_cell Intracellular Environment (CETSA Context) Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Activates Phos Autophosphorylation (pY-EGFR) EGFR->Phos Catalysis (Blocked in HTRF) Inhibitor This compound Inhibitor->EGFR Binds ATP Pocket (Measured by SPR) Downstream Downstream Signaling (AKT/ERK) Phos->Downstream Propagation (Measured by Western Blot)

Caption: The inhibitor competes with ATP at the intracellular kinase domain. SPR measures the binding event; CETSA measures the stability of the Receptor-Inhibitor complex.

References

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR biosensor assay workflow for fragment screening. Methods in Enzymology, 493, 169-218. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Huber, W. (2005). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization. Journal of Molecular Recognition, 18(4), 273-281. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-Phenoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.